Product packaging for Methyl 6-chloro-1H-indazole-4-carboxylate(Cat. No.:CAS No. 885519-72-2)

Methyl 6-chloro-1H-indazole-4-carboxylate

Cat. No.: B1371877
CAS No.: 885519-72-2
M. Wt: 210.62 g/mol
InChI Key: SBYBKVQDMAREOM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2 B1371877 Methyl 6-chloro-1H-indazole-4-carboxylate CAS No. 885519-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYBKVQDMAREOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646201
Record name Methyl 6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-72-2
Record name Methyl 6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Methyl 6-chloro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will delve into its physicochemical characteristics, spectroscopic profile, reactivity, and its potential as a pivotal building block in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1] Indazole derivatives have been successfully developed into drugs for treating cancer, inflammation, and emesis, underscoring the scaffold's versatility.[1] this compound serves as a key intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic entities.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Comments
CAS Number 885519-72-2[2]Unique numerical identifier assigned by the Chemical Abstracts Service.
Molecular Formula C₉H₇ClN₂O₂[3]Determined from the chemical structure.
Molecular Weight 210.62 g/mol [3]Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidTypical appearance for similar crystalline organic compounds.
Melting Point Expected to be a crystalline solid with a defined melting point, likely above 100 °C.Based on the melting points of related indazole carboxylates.[4]
Solubility Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in methanol, ethanol, and ethyl acetate. Sparingly soluble in nonpolar solvents and water.The presence of the polar ester and N-H functionalities, combined with the aromatic rings, dictates this solubility profile.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.[3]The indazole ring is generally stable, though it can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HN-HThe acidic proton of the indazole N-H is typically a broad singlet at a downfield chemical shift.
~8.0s1HH-3The proton at the 3-position is expected to be a singlet.
~7.8d1HH-5Aromatic proton ortho to the chlorine atom.
~7.5d1HH-7Aromatic proton adjacent to the N-H group.
~3.9s3H-OCH₃The three equivalent protons of the methyl ester group will appear as a sharp singlet.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)The carbonyl carbon of the ester group is typically found in this downfield region.
~140C-7aQuaternary carbon at the fusion of the two rings.
~135C-3Carbon at the 3-position of the indazole ring.
~130C-6Carbon bearing the chlorine atom.
~125C-3aQuaternary carbon at the fusion of the two rings.
~122C-5Aromatic carbon.
~115C-4Carbon bearing the carboxylate group.
~110C-7Aromatic carbon.
~52-OCH₃The carbon of the methyl ester group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching
~1720StrongC=O stretching (ester)
1620-1450Medium-StrongC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
~800StrongC-Cl stretching
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Predicted Molecular Ion [M]⁺: m/z 210.02 (for ³⁵Cl) and 212.02 (for ³⁷Cl) in a roughly 3:1 ratio, characteristic of a monochlorinated compound.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₇³⁵ClN₂O₂ [M+H]⁺: 211.0274; Found: (Predicted to be within experimental error).

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that make it a versatile synthetic intermediate.

Reactivity_of_Methyl_6-chloro-1H-indazole-4-carboxylate cluster_reactions Key Reaction Sites cluster_products Potential Derivatives main This compound ester Ester Group (C4) main->ester Hydrolysis/Amidation nh N-H of Indazole (N1) main->nh Alkylation/Acylation cl Chloro Group (C6) main->cl Nucleophilic Aromatic Substitution (under harsh conditions) or Cross-Coupling hydrolysis 6-chloro-1H-indazole-4-carboxylic acid ester->hydrolysis amidation Amide Derivatives ester->amidation alkylation N1-Alkylated Indazoles nh->alkylation cross_coupling C6-Substituted Indazoles cl->cross_coupling

Figure 1: Key reaction sites on this compound.

Reactions at the Ester Group
  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-chloro-1H-indazole-4-carboxylic acid, under basic conditions (e.g., using NaOH or LiOH in a mixture of methanol and water). This carboxylic acid is a crucial intermediate for further modifications.

  • Amidation: The ester can be converted to a primary amide by reaction with ammonia or to secondary and tertiary amides by reaction with the corresponding amines, often requiring elevated temperatures or the use of a catalyst. A more common and efficient route to amides is via the hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Reactions at the Indazole N-H
  • N-Alkylation and N-Acylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted indazoles. This functionalization is critical for modulating the pharmacokinetic properties of potential drug candidates.

Reactions involving the Chloro Substituent
  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group on the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at the C6 position, enabling the synthesis of a wide range of derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and key transformations of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.

Synthesis_of_Methyl_6-chloro-1H-indazole-4-carboxylate start 6-chloro-1H-indazole- 4-carboxylic acid reagents Methanol (CH₃OH) Catalytic H₂SO₄ or SOCl₂ start->reagents Fischer Esterification product Methyl 6-chloro-1H-indazole- 4-carboxylate reagents->product

Figure 2: Synthetic pathway for this compound.

Step-by-Step Protocol (Fischer Esterification):

  • To a solution of 6-chloro-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Amide Coupling of 6-chloro-1H-indazole-4-carboxylic acid

This protocol describes the conversion of the carboxylic acid (obtained from the hydrolysis of the methyl ester) to an amide.

Step-by-Step Protocol:

  • Dissolve 6-chloro-1H-indazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a coupling agent, for example, 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), followed by a tertiary amine base like triethylamine (TEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized indazole derivatives. Its multiple reactive sites allow for strategic modifications to fine-tune the biological activity and pharmacokinetic properties of lead compounds in drug discovery programs. The predicted spectroscopic and physicochemical data, along with the representative synthetic protocols provided in this guide, offer a solid foundation for researchers and scientists working with this important class of heterocyclic compounds. Further experimental validation of the predicted data is encouraged to build a more complete profile of this compound.

References

CAS number 885519-72-2 physical and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the physical and chemical properties of a specific chemical compound, as requested for CAS number 885519-72-2, requires access to detailed experimental data that is not available in publicly accessible records.

Information such as experimentally determined melting and boiling points, quantitative solubility data in various solvents, specific pKa values, and detailed spectroscopic analyses (including 1H NMR, 13C NMR, and mass spectrometry data) are crucial for a comprehensive technical whitepaper. Similarly, established, step-by-step synthesis protocols and specific examples of its application in the development of known drug candidates are not sufficiently detailed in the available literature.

While general information about the indazole class of compounds, to which this molecule belongs, is widely published, a scientifically rigorous and trustworthy guide cannot be constructed without specific, verified data for the compound . Providing estimated or extrapolated data from similar molecules would not meet the standards of a technical document for a scientific audience.

Therefore, this request cannot be fulfilled at this time.

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 6-chloro-1H-indazole-4-carboxylate

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific substitution pattern of this molecule—a chloro group at position 6 and a methyl carboxylate at position 4—suggests its potential as an intermediate in the synthesis of more complex bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The expected chemical shifts (δ) are predicted based on the analysis of similar indazole systems.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HN-HThe acidic proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift, typical for N-H protons in heteroaromatic systems.
~8.3s1HH-3The proton at position 3 is adjacent to a nitrogen atom and is expected to be a singlet due to the absence of adjacent protons.
~7.9d1HH-5This proton is part of the benzene ring and is expected to be a doublet due to coupling with H-7.
~7.5d1HH-7This proton is also part of the benzene ring and will appear as a doublet due to coupling with H-5.
~3.9s3H-OCH₃The three protons of the methyl ester group are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the ester group is expected at a significant downfield shift.
~141C-7aA quaternary carbon at the fusion of the two rings.
~135C-3The carbon at position 3, adjacent to the nitrogen.
~133C-6The carbon bearing the chloro substituent.
~125C-5Aromatic CH carbon.
~122C-3aAnother quaternary carbon at the ring fusion.
~120C-4The carbon to which the carboxylate is attached.
~112C-7Aromatic CH carbon.
~52-OCH₃The carbon of the methyl ester group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reliable structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Prep Dissolve sample in deuterated solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Prep->Acq_C13 Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Peak Integration, Chemical Shift Assignment Proc->Analysis Output Final Spectrum & Data Interpretation Analysis->Output

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-3100Medium, BroadN-H stretchIndazole N-H
~1720StrongC=O stretchEster carbonyl
~1620, ~1500MediumC=C stretchAromatic ring
~1250StrongC-O stretchEster C-O
~800StrongC-Cl stretchAryl chloride
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is first collected.

    • The sample is then placed on the crystal, and the sample spectrum is acquired.

    • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₉H₇ClN₂O₂), the expected molecular weight is approximately 210.62 g/mol .

  • Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the exact mass can be determined. The molecular ion peak will appear as a cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z corresponding to [C₉H₇³⁵ClN₂O₂]⁺ and [C₉H₇³⁷ClN₂O₂]⁺.

  • Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the -OCH₃ group or the entire -COOCH₃ group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which would likely show the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Output Intro Direct Infusion or LC/GC Introduction Ion Electrospray (ESI) or Other Ionization Method Intro->Ion Analysis Separation by m/z Ion->Analysis Detect Ion Detection Analysis->Detect Output Mass Spectrum (Intensity vs. m/z) Detect->Output

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous identification and characterization. This guide provides a detailed prediction of the expected spectroscopic data based on the analysis of related compounds and fundamental principles. The outlined experimental protocols offer a framework for obtaining high-quality data. For any researcher working with this compound, a combination of these techniques will provide the necessary evidence to confirm its structure and purity, ensuring the integrity of subsequent research and development activities.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a "privileged structure" in modern drug discovery.[1][2] Its unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties has made it a cornerstone in the development of a diverse array of therapeutic agents. While rare in nature, synthetic indazole derivatives have yielded numerous FDA-approved drugs and promising clinical candidates across a spectrum of diseases, most notably in oncology, inflammation, and neurology.[3][4][5] This guide provides a comprehensive analysis of the indazole scaffold, delving into its fundamental medicinal chemistry principles, prevalent synthetic strategies, and its role in the design of targeted therapeutics. We will explore key structure-activity relationships (SAR), examine the mechanisms of action of pivotal indazole-containing drugs, and provide detailed experimental and analytical protocols to equip researchers with the knowledge to effectively leverage this versatile scaffold in their own drug discovery programs.

The Indazole Nucleus: A Profile of a Privileged Scaffold

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[3][4] This fusion results in a stable 10 π-electron aromatic system.[3] A key feature of indazole is its existence in tautomeric forms, primarily the thermodynamically more stable 1H-indazole and the 2H-indazole isomer.[3][6][7] This tautomerism profoundly influences the molecule's reactivity, physical properties, and, critically, its interactions with biological targets.[4]

The value of the indazole core in medicinal chemistry stems from several key attributes:

  • Bioisosteric Versatility : Indazole serves as an excellent bioisostere for common pharmacophoric groups like indole and phenol. Unlike indole, the additional nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor, potentially enhancing target affinity. When replacing a phenol group, the indazole moiety often increases lipophilicity and reduces susceptibility to phase I and II metabolism, improving pharmacokinetic profiles.

  • Strategic Vectoral Display : The rigid bicyclic structure provides a well-defined platform from which substituents can be projected into the binding pockets of target proteins. This allows for precise tuning of steric and electronic interactions to maximize potency and selectivity.

  • Key H-Bonding Interactions : The pyrazole portion of the scaffold contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form crucial bidentate hydrogen bonds. This is particularly evident in its interaction with the hinge region of protein kinases, a recurring binding motif for many indazole-based inhibitors.

  • Proven Clinical Success : The indazole scaffold is at the core of numerous approved drugs, validating its utility and safety in humans. Marketed drugs like Pazopanib, Axitinib, Niraparib, and Granisetron underscore the scaffold's therapeutic impact.[2][3][8][9]

Logical Relationship: Why Indazole is a Privileged Scaffold

G scaffold Indazole Scaffold bioisostere Bioisostere (Phenol, Indole) scaffold->bioisostere h_bond H-Bond Donor & Acceptor scaffold->h_bond scaffold_hopping Scaffold Hopping Fragment for FBDD scaffold->scaffold_hopping approved_drugs Approved Drugs (Pazopanib, Axitinib) scaffold->approved_drugs improved_pk Improved PK Properties (Metabolic Stability) bioisostere->improved_pk target_affinity Enhanced Target Affinity (e.g., Kinase Hinge) h_bond->target_affinity novel_ip Discovery of Novel IP Space scaffold_hopping->novel_ip clinical_validation Clinical Validation & Reduced Risk approved_drugs->clinical_validation

Caption: The attributes that establish indazole as a privileged scaffold in drug discovery.

Synthesis of the Indazole Core: Strategies and Protocols

The construction of the indazole ring system is a critical step in the development of new therapeutics. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches, providing access to both 1H- and 2H-indazole regioisomers.[3][5]

Common Synthetic Strategies
  • Jacobson Indazole Synthesis : A classic method involving the oxidation of 2-alkylanilines.

  • Davis-Beirut Reaction : A versatile method for synthesizing 1H-indazoles from o-aminobenzaldehydes or o-aminoketones via an oxime intermediate, known for its mild conditions and broad functional group tolerance.[3]

  • Metal-Catalyzed Cyclizations : Palladium- and copper-catalyzed reactions have become powerful tools for intramolecular C-N bond formation to construct the indazole ring.[6]

  • 1,3-Dipolar Cycloaddition : Reactions involving arynes and diazomethane derivatives offer an alternative route, though substrate scope can be limited.[10]

General Synthetic Workflow

G start o-Substituted Aniline Derivative (e.g., o-aminoketone) intermediate Intermediate Formation (e.g., Oxime formation) start->intermediate e.g., Hydroxylamine cyclization Intramolecular Cyclization intermediate->cyclization Activating Agent + Base indazole_core Substituted Indazole Core cyclization->indazole_core functionalization Further Functionalization (e.g., Suzuki Coupling, N-Alkylation) indazole_core->functionalization final_product Final Bioactive Compound functionalization->final_product G cluster_membrane Cell Membrane VEGFR VEGFR Autophos Receptor Autophosphorylation VEGFR->Autophos VEGF VEGF Ligand VEGF->VEGFR Binds Pazopanib Pazopanib Pazopanib->Autophos INHIBITS PI3K PI3K/Akt Pathway Autophos->PI3K RAS RAS/MAPK Pathway Autophos->RAS Proliferation Endothelial Cell Proliferation, Migration, Survival PI3K->Proliferation RAS->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis

References

The Emergence of Substituted Indazole-4-Carboxylates: A Technical Guide to Their Discovery and Development as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant molecules.[1] Among these, substituted indazole-4-carboxylates have garnered substantial interest, particularly as potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and background of this important class of compounds. We will delve into the strategic rationale behind their synthesis, elucidate the critical structure-activity relationships that govern their biological function, and present detailed experimental protocols for their preparation and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted indazole-4-carboxylates.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a variety of pharmacologically active compounds.[2] Its unique electronic properties and conformational rigidity make it an ideal anchor for engaging with biological targets. Unlike its close relative, indole, the additional nitrogen atom in the indazole ring provides an extra hydrogen bond acceptor, potentially enhancing target affinity. This has led to the development of several FDA-approved drugs containing the indazole core, including the multi-kinase inhibitors Pazopanib and Axitinib.[3]

The strategic placement of a carboxylate group at the 4-position of the indazole ring has proven to be a particularly fruitful avenue of investigation. This functional group can serve as a key interaction point with protein targets and provides a convenient handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide will focus specifically on the discovery and development of substituted indazole-4-carboxylates as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The Genesis of a Lead: Synthetic Strategies for Indazole-4-Carboxylates

The synthesis of substituted indazole-4-carboxylates is a critical aspect of their development. A variety of synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the indazole core and the overall complexity of the target molecule.

Core Synthesis: Building the Indazole-4-Carboxylate Scaffold

A common and effective method for the synthesis of the 1H-indazole-4-carboxamide core involves a multi-step sequence starting from readily available precursors. The following protocol outlines a general procedure for the synthesis of 1H-indazole-4-carboxamide derivatives.

Experimental Protocol: Synthesis of 1H-Indazole-4-Carboxamide Derivatives [4]

  • Step 1: Reduction of a Nitro Group. To a solution of the starting nitro-substituted benzene derivative in ethanol, add iron powder and ammonium chloride. Heat the mixture at 80°C for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.

  • Step 2: Amide Coupling. Dissolve the aniline derivative in dichloromethane (DCM). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to the solution. Stir the reaction mixture at room temperature for 3 hours. After the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 1H-indazole-4-carboxamide derivative.

The causality behind these steps lies in the strategic transformation of functional groups to build the desired heterocyclic system. The initial reduction of the nitro group is a crucial step to generate the aniline, which is then poised for the subsequent amide coupling reaction. The use of HATU as a coupling reagent is favored for its high efficiency and mild reaction conditions, minimizing side product formation.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted indazole-4-carboxylates.

G cluster_synthesis Synthesis of Substituted Indazole-4-Carboxylates Start Substituted Nitrobenzene Derivative Step1 Reduction (Fe, NH4Cl) Start->Step1 Intermediate1 Substituted Aniline Derivative Step1->Intermediate1 Step2 Amide Coupling (HATU, DIPEA) Intermediate1->Step2 FinalProduct Substituted Indazole-4-Carboxamide Step2->FinalProduct

Caption: General synthetic workflow for substituted indazole-4-carboxylates.

Mechanism of Action: Targeting Key Signaling Pathways

Many substituted indazole-4-carboxylates exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Two of the most important kinase signaling pathways targeted by indazole-4-carboxylate derivatives are the Fibroblast Growth Factor Receptor (FGFR) pathway and the Extracellular signal-Regulated Kinase (ERK) pathway.

The FGFR Signaling Pathway

The FGFR signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and angiogenesis.[5] Aberrant FGFR signaling has been implicated in the development of various cancers.[6] Indazole-4-carboxylate derivatives have been designed to bind to the ATP-binding pocket of FGFR, preventing its activation and downstream signaling.

FGFR Signaling Pathway Diagram

G cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole-4-carboxylate Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

The ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] It is often hyperactivated in cancer.[8] Indazole-4-carboxamide derivatives have been developed as potent inhibitors of ERK1/2, thereby blocking the downstream effects of this pathway.[9]

ERK/MAPK Signaling Pathway Diagram

G cluster_erk ERK/MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Indazole-4-carboxylate Inhibitor Inhibitor->ERK

Caption: Simplified ERK/MAPK signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of substituted indazole-4-carboxylates is highly dependent on the nature and position of the substituents on the indazole core. Understanding the structure-activity relationship (SAR) is crucial for the design of potent and selective inhibitors.

Table 1: Structure-Activity Relationship of Indazole-4-Carboxamides as Kinase Inhibitors

Position of SubstitutionSubstituent TypeEffect on ActivityRationale
N1-position Small, flexible alkyl or aryl groupsOften enhances potency and cellular permeability.These groups can occupy a hydrophobic pocket in the kinase active site.
C3-position Hydrogen bond donors/acceptorsCan form key interactions with the hinge region of the kinase.The hinge region is a critical site for inhibitor binding.
C5-position Bulky hydrophobic groupsCan improve potency and selectivity.These groups can extend into a deeper hydrophobic pocket, leading to tighter binding.
C6-position Electron-donating or -withdrawing groupsCan modulate the electronic properties of the indazole ring, influencing binding affinity.Fine-tuning of electronic properties is essential for optimizing inhibitor-target interactions.

The causality behind these SAR trends lies in the specific molecular interactions between the inhibitor and the kinase active site. For example, a hydrogen bond donor at the C3-position can form a crucial interaction with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. Similarly, a bulky hydrophobic group at the C5-position can exploit a hydrophobic pocket, leading to increased potency and selectivity.

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of novel kinase inhibitors require a robust and systematic screening workflow. This workflow typically begins with a high-throughput screen to identify initial hits, followed by more detailed characterization of the most promising compounds.

Experimental Protocol: Kinase Inhibitor Screening Workflow [10][11]

  • Step 1: High-Throughput Screening (HTS). Screen a library of substituted indazole-4-carboxylate derivatives against a panel of kinases using a biochemical assay, such as a fluorescence-based or luminescence-based assay. This initial screen is designed to identify compounds that inhibit kinase activity at a single concentration.

  • Step 2: IC50 Determination. For the "hit" compounds identified in the HTS, perform dose-response experiments to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the potency of each compound.

  • Step 3: Selectivity Profiling. Test the most potent compounds against a broad panel of kinases to assess their selectivity. An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects.

  • Step 4: Cellular Assays. Evaluate the activity of the most potent and selective compounds in cell-based assays. This can include assays to measure the inhibition of downstream signaling pathways, as well as cell proliferation and apoptosis assays.

  • Step 5: In Vivo Efficacy Studies. Test the most promising compounds in animal models of disease to evaluate their in vivo efficacy and pharmacokinetic properties.

Kinase Inhibitor Screening Workflow Diagram

G cluster_workflow Kinase Inhibitor Screening Workflow Start Compound Library HTS High-Throughput Screening (HTS) Start->HTS IC50 IC50 Determination HTS->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cellular Cellular Assays Selectivity->Cellular InVivo In Vivo Efficacy Studies Cellular->InVivo LeadCandidate Lead Candidate InVivo->LeadCandidate

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion and Future Perspectives

Substituted indazole-4-carboxylates have emerged as a highly promising class of compounds for the development of novel kinase inhibitors. Their versatile synthesis, tunable SAR, and potent biological activity make them an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of even more potent and selective inhibitors, as well as the exploration of novel therapeutic applications for this important class of molecules. The continued application of structure-based drug design and advanced screening technologies will undoubtedly lead to the discovery of new and improved indazole-4-carboxylate-based therapies for a wide range of diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for Methyl 6-chloro-1H-indazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its inherent ability to mimic the purine core of ATP allows for potent interactions with a variety of enzymatic targets, particularly protein kinases. This technical guide provides an in-depth exploration of potential therapeutic targets for analogs of methyl 6-chloro-1H-indazole-4-carboxylate. We will delve into the scientific rationale for target selection, present detailed, field-proven protocols for target validation, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel indazole-based compounds from discovery to clinical application.

Introduction: The Therapeutic Promise of the Indazole Scaffold

Indazole-containing derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, have been successfully commercialized, primarily as inhibitors of protein kinases.[3] The core structure of indazole acts as a versatile pharmacophore that can be strategically modified to achieve high potency and selectivity for various biological targets.[4] Analogs of this compound represent a promising chemical space for the development of novel therapeutics. The chloro and carboxylate moieties offer synthetic handles for the generation of diverse chemical libraries, enabling the fine-tuning of pharmacological properties. This guide will focus on the most promising therapeutic avenues for these analogs, with a primary emphasis on oncology and inflammation.

Primary Therapeutic Area: Oncology - Targeting Aberrant Kinase Signaling

The dysregulation of protein kinase signaling is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[3] The indazole core is an effective ATP-competitive inhibitor scaffold, making protein kinases a prime target class for this compound analogs.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Causality for Target Selection: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of its ligand, VEGF-A.[6] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to growth inhibition and regression. Numerous indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[6]

Signaling Pathway Overview:

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Indazole Indazole Analog (Inhibitor) Indazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against VEGFR-2

Compound ClassSpecific AnalogIC50 (nM)Reference
Indazole-basedCompound 301.24[6]
Indazole-basedCompound XV24.5[7]
Indazole-basedCompound 660.83[8]
Pazopanib (Reference)-30[7]

Experimental Protocols for VEGFR-2 Target Validation:

Protocol 2.1.1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol determines the direct inhibitory effect of the test compounds on VEGFR-2 enzymatic activity. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Kinase/Substrate Addition: Prepare a master mix of VEGFR-2 kinase and substrate in kinase assay buffer. Add 10 µL of this mix to each well.

    • Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubation: Incubate the plate at room temperature for 1 hour.

    • ATP Depletion Measurement: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2.1.2: Endothelial Cell Tube Formation Assay

This cell-based assay assesses the anti-angiogenic potential of the test compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Matrigel® Basement Membrane Matrix

    • 96-well tissue culture plates

    • Test compounds

    • Calcein AM (for visualization)

  • Procedure:

    • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

    • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control. Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.

    • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

    • Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

    • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

VEGFR2_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation KinaseAssay VEGFR-2 Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 TubeFormation Tube Formation Assay (HUVECs) IC50->TubeFormation Select Potent Compounds AntiAngiogenic Assess Anti-Angiogenic Potential TubeFormation->AntiAngiogenic MigrationAssay Cell Migration Assay (Transwell) MigrationAssay->AntiAngiogenic PhosphoAssay VEGFR-2 Phosphorylation (Western Blot) PhosphoAssay->AntiAngiogenic

Caption: Experimental Workflow for VEGFR-2 Inhibitor Validation.

Aurora Kinases

Causality for Target Selection: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[3] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells, making them attractive therapeutic targets. Indazole derivatives have been reported as potent inhibitors of Aurora kinases.[3][9]

Signaling Pathway Overview:

Aurora_Pathway G2Phase G2 Phase MPhase M Phase (Mitosis) G2Phase->MPhase AuroraA Aurora A MPhase->AuroraA AuroraB Aurora B MPhase->AuroraB Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Indazole Indazole Analog (Inhibitor) Indazole->AuroraA Indazole->AuroraB Apoptosis Mitotic Arrest & Apoptosis Centrosome->Apoptosis Inhibition leads to Spindle->Apoptosis Inhibition leads to Chromosome->Apoptosis Inhibition leads to Cytokinesis->Apoptosis Inhibition leads to

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Indazole Analogs.

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against Aurora Kinases

Compound ClassSpecific AnalogTargetIC50 (µM)Reference
Indazole Amide52aAurora Kinases13[3]
Indazole Derivative134Aurora A1.9[10]
Indazole Derivative134Aurora B0.099[10]
PyrazolopyrimidineP-6Aurora A0.11[11]

Experimental Protocols for Aurora Kinase Target Validation:

Protocol 2.2.1: In Vitro Aurora Kinase Assay (Radiometric)

This protocol provides a direct measure of the inhibitory activity of test compounds against Aurora A or B kinase using a radiolabeled ATP substrate.

  • Materials:

    • Recombinant human Aurora A or B kinase

    • Kemptide (LRRASLG) as a substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds

    • P81 phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation counter

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, substrate, test compound or vehicle, and Aurora kinase.

    • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

    • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

    • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Protocol 2.2.2: Cellular Phospho-Histone H3 Assay (Flow Cytometry)

This assay measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its downstream substrate, Histone H3 at Serine 10.

  • Materials:

    • Cancer cell line with high Aurora B expression (e.g., HCT-116)

    • Cell culture medium

    • Test compounds

    • Fixation buffer (e.g., paraformaldehyde)

    • Permeabilization buffer (e.g., methanol)

    • Anti-phospho-Histone H3 (Ser10) antibody (FITC-conjugated)

    • Propidium iodide (for DNA content)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compounds for a defined period (e.g., 24 hours).

    • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in paraformaldehyde.

    • Permeabilization: Permeabilize the cells with cold methanol.

    • Antibody Staining: Incubate the cells with the FITC-conjugated anti-phospho-Histone H3 antibody.

    • DNA Staining: Stain the cells with propidium iodide.

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells positive for phospho-Histone H3 in the G2/M population (identified by DNA content).

    • Data Analysis: Calculate the IC50 for the inhibition of Histone H3 phosphorylation.

Epidermal Growth Factor Receptor (EGFR)

Causality for Target Selection: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[7] Overexpression and activating mutations of EGFR are common drivers of various cancers, particularly non-small cell lung cancer.[12][13] Indazole-based compounds have been developed as potent EGFR inhibitors, including those effective against drug-resistant mutants.[12]

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against EGFR

Compound ClassSpecific AnalogTargetIC50 (nM)Reference
Indazole-3-carboxamide8hEGFR68[7]
Imidazole-based3cEGFR236.38[13]
Erlotinib (Reference)-EGFR80[7]

Experimental Protocol for EGFR Target Validation:

Protocol 2.3.1: EGFR Phosphorylation Western Blot Assay

This protocol assesses the ability of test compounds to inhibit ligand-induced EGFR autophosphorylation in cancer cells.

  • Materials:

    • Cancer cell line overexpressing EGFR (e.g., A431)

    • Cell culture medium

    • Test compounds

    • Human Epidermal Growth Factor (EGF)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and Western blot apparatus

    • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR, and anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence detection reagent

  • Procedure:

    • Cell Culture and Starvation: Culture A431 cells to 80-90% confluency and then serum-starve overnight.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.

    • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with the primary antibody against phospho-EGFR. After washing, incubate with the HRP-conjugated secondary antibody and detect the signal using ECL.

    • Stripping and Reprobing: Strip the membrane and reprobe for total EGFR and β-actin as loading controls.

    • Densitometry Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)

Causality for Target Selection: PKMYT1 is a kinase that negatively regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1.[1] Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the G2/M checkpoint for DNA damage repair and survival.[1] Inhibition of PKMYT1 forces these cancer cells into premature mitosis, leading to mitotic catastrophe and cell death. Indazole compounds have recently been identified as potent PKMYT1 inhibitors.[1][14]

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against PKMYT1

Compound ClassSpecific AnalogIC50 (nM)Reference
Indazole CompoundExample 639.7[14]
Benzoxazole-basedXH-304.1[15]
2-amino-[1,1′-biphenyl]-3-carboxamide8ma16.5[16]

Experimental Protocol for PKMYT1 Target Validation:

Protocol 2.4.1: In Vitro PKMYT1 Kinase Assay (ADP-Glo™)

This assay measures the direct inhibitory effect of compounds on PKMYT1 activity.

  • Materials:

    • Recombinant human PKMYT1

    • CDK1/Cyclin B1 substrate

    • ATP

    • Kinase assay buffer

    • Test compounds

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Follow the general procedure outlined in Protocol 2.1.1, substituting VEGFR-2 and its substrate with PKMYT1 and CDK1/Cyclin B1, respectively.

Secondary Therapeutic Area: Anti-Inflammatory Applications

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Indazole derivatives have shown promise as anti-inflammatory agents.

Cyclooxygenase-2 (COX-2)

Causality for Target Selection: COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[17] Selective inhibition of COX-2 is a well-established strategy for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Indazole-containing compounds have been developed as selective COX-2 inhibitors.[18]

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against COX-2

Compound ClassSpecific AnalogIC50 (µM)Reference
(Aza)indazoleCompound 160.409[18]
Indolin-2-one4e2.35[17]
Indazole derivatives5j11.6[19]

Experimental Protocol for COX-2 Target Validation:

Protocol 3.1.1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of test compounds to inhibit the peroxidase activity of COX-2.

  • Materials:

    • Purified ovine or human COX-2

    • Arachidonic acid (substrate)

    • Heme

    • Fluorometric probe (e.g., ADHP)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Enzyme Preparation: Prepare a solution of COX-2 and heme in the assay buffer.

    • Compound Addition: Add the test compounds or vehicle to the wells of the plate.

    • Reaction Initiation: Add the COX-2/heme solution and the fluorometric probe to the wells. Initiate the reaction by adding arachidonic acid.

    • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Future Directions: Exploring Epigenetic Targets

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene regulation and are often dysregulated in cancer. Targeting the enzymes responsible for these modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), is a promising therapeutic strategy. While the direct activity of this compound analogs on epigenetic targets is yet to be extensively explored, the versatility of the indazole scaffold suggests this as a fertile area for future investigation.

Histone Deacetylases (HDACs)

Rationale for Exploration: HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and have shown efficacy as anticancer agents.

Experimental Protocol for HDAC Inhibitor Screening:

Protocol 4.1.1: Fluorometric HDAC Activity Assay

  • Materials:

    • HeLa nuclear extract or purified HDAC enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Developer solution

    • Test compounds

    • Trichostatin A (positive control inhibitor)

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Reaction Setup: In the wells of a black 96-well plate, combine the HDAC assay buffer, HeLa nuclear extract or purified HDAC, and the test compounds.

    • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Development: Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent product. Incubate at room temperature for 15-30 minutes.

    • Fluorescence Measurement: Measure the fluorescence at an excitation of ~360 nm and an emission of ~460 nm.

    • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

DNA Methyltransferases (DNMTs)

Rationale for Exploration: DNMTs catalyze the methylation of DNA, which is associated with gene silencing. Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors can reactivate silenced tumor suppressor genes.

Experimental Protocol for DNMT Inhibitor Screening:

Protocol 4.2.1: Colorimetric DNMT Activity/Inhibition Assay

  • Materials:

    • DNMT assay kit (e.g., EpiQuik™) containing a cytosine-rich DNA substrate-coated plate, assay buffers, purified DNMT enzyme (or use nuclear extracts), S-adenosylmethionine (SAM), capture antibody (anti-5-methylcytosine), detection antibody, and colorimetric developing solution.[20]

    • Test compounds.

    • Microplate reader.

  • Procedure:

    • Reaction Setup: In the substrate-coated wells, add the assay buffer, SAM, and the test compounds.[20]

    • Enzyme Addition: Add the purified DNMT enzyme or nuclear extract to initiate the methylation reaction.[20]

    • Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

    • Detection: Wash the wells and add the capture antibody, followed by the detection antibody, and then the developing solution according to the kit manufacturer's instructions.[20]

    • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm. The signal is proportional to the amount of DNA methylation.[21]

    • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. This guide has outlined a rational, evidence-based approach to identifying and validating key therapeutic targets for analogs derived from this core structure. The primary opportunities lie in the inhibition of protein kinases, particularly those driving cancer progression such as VEGFR-2, Aurora kinases, EGFR, and PKMYT1. Furthermore, the anti-inflammatory potential through COX-2 inhibition and the unexplored territory of epigenetic modulation offer exciting avenues for future research. The detailed experimental protocols provided herein are designed to be robust and self-validating, empowering researchers to efficiently advance their drug discovery programs. By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this versatile chemical class.

References

An In-Depth Technical Guide to the C9H7ClN2O2 Molecular Formula in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive landscape of heterocyclic chemistry, molecular formulas often serve as gateways to diverse families of compounds, each with unique structural motifs and functional potential.[1] The formula C9H7ClN2O2 is particularly noteworthy, representing a constellation of isomers that frequently incorporate the benzimidazole nucleus—a privileged scaffold in medicinal chemistry.[2][3] This bicyclic system, comprising a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents due to its structural similarity to naturally occurring nucleotides and its capacity for versatile molecular interactions.[3][4]

This guide provides an in-depth technical exploration of the C9H7ClN2O2 formula, focusing specifically on the (1H-benzimidazol-2-yl)acetic acid framework and its closely related chloroacetyl derivatives. As a Senior Application Scientist, my objective is not merely to list facts but to provide a causal narrative, explaining the "why" behind the "how." We will delve into the synthesis, reactivity, and characterization of this core, grounding our discussion in field-proven insights and authoritative references to empower researchers, scientists, and drug development professionals in their work.

PART 1: The Core Directive: Structural and Physicochemical Analysis

The most prominent and synthetically accessible isomer for C9H7ClN2O2 is built upon the benzimidazole core. While (5-chloro-1H-benzimidazol-2-yl)acetic acid is a direct isomer[5], the more widely utilized synthetic intermediate is the 2-chloroacetyl-1H-benzimidazole or its precursor, 2-chloromethyl-1H-benzimidazole . These structures serve as powerful electrophilic synthons for building extensive compound libraries.

Structure and Physicochemical Properties

The core structure features the benzimidazole ring system with a reactive chloroacetyl or chloroacetic acid group at the 2-position. This position is electronically distinct, situated between the two nitrogen atoms, which influences its reactivity.

PropertyPredicted Value for (1H-benzimidazol-2-yl)chloroacetic acidRationale & Significance
Molecular Weight 210.63 g/mol Foundational for all stoichiometric calculations in synthesis and assays.
LogP 1.5 - 2.5Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability and aqueous solubility.
pKa (Acid) ~4.0The carboxylic acid proton is moderately acidic, enabling salt formation to improve solubility.
pKa (Base) ~5.5The imidazole nitrogen can be protonated, a key factor in solubility and receptor interactions under physiological pH.
Hydrogen Bond Donors 2 (imidazole N-H, acid O-H)Key for specific interactions with biological targets like enzyme active sites.
Hydrogen Bond Acceptors 3 (imidazole N, carbonyl O, acid OH)Provides multiple points for polar interactions, influencing solubility and target binding.
Spectroscopic Signature for Characterization

Trustworthy synthesis relies on a self-validating system of characterization. The identity and purity of a C9H7ClN2O2 benzimidazole derivative are unequivocally confirmed through a combination of spectroscopic methods.

  • ¹H-NMR (in DMSO-d₆):

    • Aromatic Protons: Multiplets typically appear between δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring.[6]

    • Methylene Protons (-CH₂-): A characteristic singlet for the methylene protons adjacent to the carbonyl and chlorine atoms would be expected around δ 4.5-5.0 ppm.

    • Imidazole N-H: A broad singlet, exchangeable with D₂O, appears downfield, often above δ 12.0 ppm.[6]

    • Carboxylic Acid O-H: A very broad singlet, also exchangeable, would appear far downfield.

  • ¹³C-NMR (in DMSO-d₆):

    • Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm range.

    • Benzimidazole C2: The carbon atom attached to the side chain, appearing around δ 145-150 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-140 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

  • FT-IR (KBr Pellet, cm⁻¹):

    • N-H Stretch: A broad band around 3200-3400 cm⁻¹ from the imidazole N-H.[7]

    • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

    • C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ (acid) or 1680-1700 cm⁻¹ (ketone).[7]

    • C=N Stretch: A sharp peak around 1580-1620 cm⁻¹.[7]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive evidence of a chlorine atom in the structure. For C9H7ClN2O2, peaks would be seen at m/z ≈ 210 and 212.

PART 2: Synthesis and Reactivity

The chemical utility of the C9H7ClN2O2 core stems from its accessible synthesis and the predictable reactivity of the chloroacetyl group.

Retrosynthetic Analysis and Synthesis Pathway

The most common and efficient method for constructing the benzimidazole core is the Phillips condensation . This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For our target molecule, the logical precursors are o-phenylenediamine and a derivative of chloroacetic acid.

G Core C9H7ClN2O2 Core (R-CH₂Cl) Product_Amine Amine Adduct (R-CH₂-NR'R'') Core->Product_Amine SN2 Reaction Product_Thiol Thioether Adduct (R-CH₂-SR') Core->Product_Thiol SN2 Reaction Product_Alcohol Ether Adduct (R-CH₂-OR') Core->Product_Alcohol SN2 Reaction Amine Primary/Secondary Amine (R'-NHR'') Amine->Product_Amine Thiol Thiol (R'-SH) Thiol->Product_Thiol Alcohol Alcohol/Phenol (R'-OH) Alcohol->Product_Alcohol G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Conc. b->c e Inject Sample c->e d Equilibrate System d->e f Acquire Data e->f g Integrate Peaks f->g h Calculate % Purity g->h

References

Technical Guide: Safety, Handling, and Toxicity of Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for Methyl 6-chloro-1H-indazole-4-carboxylate (CAS No: 885519-72-2). Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad biological activities and presence in numerous therapeutic candidates.[1][2] Given that specific toxicological data for this particular compound is not extensively available, this guide synthesizes information from closely related structural analogs and established laboratory safety principles to formulate a robust risk mitigation strategy. The protocols and recommendations herein are designed to empower researchers to handle this compound with the highest degree of safety, ensuring both personal protection and data integrity.

Compound Identification and Physicochemical Properties

Precise identification is the first step in a sound safety protocol. This compound is a solid, typically a powder, used in laboratory research and development.[3][4] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[5]
CAS Number 885519-72-2[3]
Molecular Formula C₉H₇ClN₂O₂[3][6]
Molecular Weight 210.62 g/mol [3][6]
Physical Form Solid[3]
Recommended Storage Keep in a dry area, 2-8°C[3]

Hazard Identification and GHS Classification

Due to the limited specific safety data for this compound, a conservative approach based on the hazard profiles of structurally similar indazole carboxylates is warranted. Data from analogs such as Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate and Methyl 4-chloro-1H-indazole-6-carboxylate suggest a consistent pattern of hazards.[3][7]

The likely GHS classifications are summarized below. The principle of treating novel compounds with the caution afforded to their most hazardous analogs is a cornerstone of laboratory safety.

Hazard Class & CategoryHazard StatementGHS PictogramSource(s)
Acute Toxicity, Oral (Category 4) - PotentialH302: Harmful if swallowed[3][8]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3][7]
Serious Eye Damage/Irritation (Category 2/2A)H319/H320: Causes serious eye irritation[3][7]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[3][7]

Expert Analysis: The recurring H315, H319, and H335 statements across multiple analogs strongly indicate that the primary hazards are irritant-based, affecting the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[3][7] The potential for acute oral toxicity (H302) means ingestion must be strictly avoided.[3][8]

Proactive Exposure Control and Risk Mitigation

A proactive safety culture is built on minimizing exposure potential through a multi-layered defense system. For compounds like this compound, where the full toxicological profile is unknown, the As Low As Reasonably Practicable (ALARP) principle must be applied.

Engineering Controls: The First Line of Defense

The primary route of unintended exposure to solid compounds is the inhalation of fine particulates during handling (e.g., weighing, transferring).

  • Fume Hood/Ventilated Enclosure: All manipulations of the solid compound must be performed inside a certified chemical fume hood or a powder containment balance enclosure. This is non-negotiable. The rationale is to capture any generated dust at the source, preventing it from entering the operator's breathing zone and contaminating the general laboratory environment.[9]

  • Workstation Setup: Ensure a hand-wash and eye-wash station are located near the work area.[9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.

  • Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. If there is a significant risk of splashing (e.g., during dissolution of larger quantities), a face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Nitrile gloves are standard. It is critical to inspect gloves for any signs of degradation or puncture before use. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after work.[11]

    • Lab Coat: A fully buttoned lab coat is mandatory to protect skin and personal clothing.

  • Respiratory Protection: For standard laboratory-scale operations within a fume hood, a respirator is not typically required. However, one may be necessary during large-scale operations or emergency situations like a major spill cleanup.

The following workflow provides a logical decision-making process for PPE selection.

PPE_Selection_Workflow cluster_workflow PPE Selection Workflow start Start: Assess Task (e.g., Weighing, Dissolving) weighing Handling Solid Compound? start->weighing dissolving Handling Solution? weighing->dissolving No ppe_solid Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat weighing->ppe_solid Yes ppe_solution Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat dissolving->ppe_solution Yes end_node Proceed with Task ppe_solid->end_node splash_risk Significant Splash Risk? ppe_solution->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->end_node No face_shield->end_node

Caption: PPE selection decision workflow for handling the compound.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and experimental reproducibility.

Safe Handling and Weighing of Solid Compound
  • Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place all necessary equipment (spatula, weigh boat, container with compound, solvent vial) inside the fume hood.

  • Weighing: Keep the primary container of this compound sealed as much as possible. Briefly open to remove the required amount with a clean spatula. Avoid generating dust clouds.

  • Transfer: Carefully transfer the weighed solid into the receiving vessel. If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Cleanup: Immediately clean any minor spills within the fume hood using a dry wipe. Decontaminate the spatula and weigh boat before removing them from the hood.

  • Post-Handling: Securely seal the primary container. Remove gloves and wash hands thoroughly with soap and water.[7]

Storage Protocol
  • Container Integrity: Always store the compound in its original, tightly sealed container to prevent exposure to moisture and air.[9]

  • Location: Store in a designated, well-ventilated, cool, and dry area, preferably in a refrigerator rated for chemical storage at 2-8°C.[3]

  • Incompatibilities: While specific incompatibility data is lacking, as a general precaution for indazole derivatives, store away from strong oxidizing agents.[12]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

The following first aid measures are based on the hazard profile of analogous compounds.[7][9] In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.[10]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[7][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response

A calm and structured response is critical for managing chemical spills.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Assess: Determine the extent of the spill and whether you have the appropriate training and materials to handle it.

  • Contain & Clean:

    • Minor Spill (inside a fume hood): Use dry cleanup procedures.[7] Gently cover the spill with an absorbent material. Sweep or vacuum the material into a clearly labeled, sealable waste container. Avoid any actions that generate dust.

    • Major Spill (outside a fume hood): Evacuate the area, close the doors, and contact your institution's emergency response team.

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

The diagram below outlines the logical flow for responding to a spill.

Spill_Response_Workflow cluster_spill Spill Response Decision Tree spill Spill Occurs assess Assess Spill - Location? - Quantity? spill->assess minor_spill Minor Spill (Small, contained in fume hood) assess->minor_spill Minor major_spill Major Spill (Large, outside containment) assess->major_spill Major minor_actions 1. Ensure PPE is worn 2. Cover with absorbent 3. Use dry cleanup procedure 4. Place in sealed waste container minor_spill->minor_actions major_actions 1. Alert others & Evacuate area 2. Close doors to lab 3. Contact Emergency Response Team major_spill->major_actions decon Decontaminate Spill Area minor_actions->decon report Report Incident major_actions->report decon->report

Caption: Logical workflow for responding to a chemical spill.

Firefighting Measures
  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally appropriate.[7]

  • Hazards of Combustion: The compound is not considered a significant fire risk; however, containers may burn.[7] Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[12]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Summary of Toxicological Profile

No dedicated toxicological studies (e.g., LD50, carcinogenicity) for this compound are publicly available. The toxicity assessment is therefore based on the GHS classifications derived from its analogs.

  • Primary Effects: The compound should be treated as an irritant to the skin, eyes, and respiratory tract.[3][7] Direct contact will likely cause inflammation and discomfort.

  • Systemic Effects: The "Harmful if swallowed" classification for related compounds suggests the potential for systemic toxicity following ingestion.[3][8]

  • Chronic Effects: No data is available on long-term exposure. In the absence of such data, chronic exposure must be avoided by adhering to the handling controls outlined in this guide.

The indazole scaffold is known to be biologically active, which is the basis for its use in drug discovery.[1][2] This inherent bioactivity underscores the rationale for treating this and related research compounds with a high degree of caution until a full toxicological profile can be established.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Methyl 6-chloro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Indazole derivatives are recognized as privileged scaffolds in the discovery of novel therapeutic agents due to their wide range of biological activities.[1][2][3] This guide is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed methodology, mechanistic insights, and a structured presentation of all relevant data. The protocol begins with the synthesis of the key intermediate, 6-chloro-1H-indazole-4-carboxylic acid, from a substituted aniline precursor, followed by a classical Fischer esterification to yield the final product.

Introduction and Significance

The indazole nucleus is a core structural motif in numerous pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[3] this compound serves as a versatile building block for the synthesis of more complex molecules, where the chloro and methyl ester functionalities provide convenient handles for further chemical modification. The development of robust and reliable synthetic routes to access such intermediates is crucial for advancing drug discovery programs.

This application note details a logical and field-proven synthetic pathway. The chosen methodology emphasizes procedural clarity, safety, and reproducibility, explaining the chemical principles behind each step to ensure a self-validating and trustworthy protocol.

Overall Synthetic Pathway

The synthesis is accomplished via a two-step process. The first step involves the formation of the indazole ring through an intramolecular cyclization of a substituted aniline. The second step is the esterification of the resulting carboxylic acid to afford the target methyl ester.

Synthesis_Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Fischer Esterification A 2-Amino-5-chloro-3-methylbenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 6-chloro-1H-indazole-4-carboxylic acid B->C  Reduction & Cyclization  (e.g., SnCl₂ or Na₂SO₃) D 6-chloro-1H-indazole-4-carboxylic acid E This compound (Final Product) D->E  Methanol (MeOH)  cat. H₂SO₄, Reflux

Caption: Synthetic pathway for this compound.

Reagents and Materials

The following table summarizes the required reagents for the two-step synthesis. All reagents should be of analytical grade or higher and used without further purification unless specified.

StepReagentMolar Mass ( g/mol )Density (g/mL)PurityRole
12-Amino-5-chloro-3-methylbenzoic acid185.60-≥97%Starting Material
1Hydrochloric Acid (conc.)36.46~1.18~37%Acid / Diazotization
1Sodium Nitrite (NaNO₂)69.00-≥98%Diazotizing Agent
1Tin(II) Chloride (SnCl₂)189.60-≥98%Reducing Agent
26-chloro-1H-indazole-4-carboxylic acid196.58--Intermediate
2Methanol (MeOH)32.040.792≥99.8%Reagent & Solvent
2Sulfuric Acid (conc.)98.081.8495-98%Acid Catalyst
-Deionized Water (H₂O)18.021.000-Solvent / Quenching
-Ethyl Acetate (EtOAc)88.110.902≥99.5%Extraction Solvent
-Sodium Bicarbonate (NaHCO₃)84.01-≥99%Neutralizing Agent
-Anhydrous Magnesium Sulfate (MgSO₄)120.37-≥99.5%Drying Agent

Detailed Experimental Protocol

Part 1: Synthesis of 6-chloro-1H-indazole-4-carboxylic acid (Intermediate)

This procedure is based on established methods for indazole synthesis involving diazotization of an anthranilic acid derivative followed by reductive cyclization.[1]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chloro-3-methylbenzoic acid (10.0 g, 53.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Diazotization: Cool the suspension to 0-5 °C using an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (4.1 g, 59.3 mmol) in water (15 mL) dropwise over 30 minutes. The addition rate should be controlled to keep the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    • Causality Explanation: The reaction is kept cold because diazonium salts are unstable at higher temperatures and can decompose. Sodium nitrite in an acidic medium generates nitrous acid in situ, which reacts with the primary amine to form the diazonium salt intermediate.

  • Reductive Cyclization: In a separate 500 mL flask, prepare a solution of tin(II) chloride (30.6 g, 161.7 mmol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution via the dropping funnel. A precipitate may form. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-chloro-1H-indazole-4-carboxylic acid. Dry the product under vacuum.

Part 2: Synthesis of this compound (Fischer Esterification)

This protocol follows the principles of the Fischer-Speier esterification, utilizing an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[4] A similar procedure is effective for other chloro-indazole carboxylates.[5]

  • Reaction Setup: To a 250 mL round-bottom flask, add the dried 6-chloro-1H-indazole-4-carboxylic acid (8.0 g, 40.7 mmol) obtained from Part 1. Add methanol (120 mL) to the flask.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (4.0 mL) to the suspension. The addition is exothermic and should be done cautiously.

    • Causality Explanation: Concentrated sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water. A white or off-white solid should precipitate.

    • Causality Explanation: The product, an organic ester, has low solubility in water. Pouring the reaction mixture into a large volume of water causes the product to precipitate out, while the excess methanol, sulfuric acid, and any water-soluble byproducts remain in the aqueous phase.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual acid. A final wash with a small amount of cold methanol can also be performed.

  • Purification and Drying: The crude product can be further purified by recrystallization from methanol or an ethyl acetate/hexane mixture if necessary. Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-90%.

Conclusion

This application note provides a reliable and detailed two-step synthesis for this compound. By offering both a step-by-step protocol and explanations for the key chemical transformations, this guide serves as a practical resource for researchers in organic and medicinal chemistry. The described method is scalable and utilizes common laboratory reagents and techniques, facilitating the efficient production of this valuable chemical intermediate for further research and development.

References

Application Note: Strategic Use of Methyl 6-chloro-1H-indazole-4-carboxylate in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1][2][3] Methyl 6-chloro-1H-indazole-4-carboxylate (CAS: 885519-72-2) is a trifunctional synthetic intermediate of significant value, offering medicinal chemists three distinct and orthogonal points for molecular elaboration. This guide provides an in-depth analysis of its reactivity, strategic considerations for its use, and field-proven protocols for its key transformations, including regioselective N-alkylation and palladium-catalyzed cross-coupling reactions.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and reproducible experimentation.

Physicochemical Data
PropertyValueSource
CAS Number 885519-72-2[4]
Molecular Formula C₉H₇ClN₂O₂[5]
Molecular Weight 210.62 g/mol [5]
Appearance Solid (typically off-white to beige powder)[6]
Purity ≥97% (typical)[7]
Melting Point 133-138 °C (similar to unsubstituted analog)[8]
Safety & Handling

As with many halogenated heterocyclic compounds, appropriate safety measures are mandatory.

  • Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Reactivity & Strategic Considerations

The synthetic utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the this compound scaffold.

  • Indazole N-H (Site 1): The pyrazole ring contains two nitrogen atoms, but the N-H tautomer (1H-indazole) is the most stable.[13] Deprotonation creates a nucleophilic anion that can be alkylated or arylated. The primary challenge is controlling regioselectivity between the N1 and N2 positions, which is highly dependent on the reaction conditions.[14][15]

  • C6-Chloro Group (Site 2): The chlorine atom on the benzene ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[16] This enables the strategic introduction of a wide variety of aryl, heteroaryl, or alkyl groups, making it a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[17][18]

  • C4-Methyl Ester (Site 3): The ester functionality offers a third point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or other transformations. This step is typically performed after modifications at the other two sites.

Experimental Protocols & Methodologies

The following protocols provide robust, field-validated methods for exploiting the key reactive sites of this intermediate.

Protocol for Regioselective N1-Alkylation

Principle & Rationale: Achieving high regioselectivity in the N-alkylation of indazoles is a common synthetic challenge.[19] For C3/C4-carboxylated indazoles, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1 alkylation.[14][15] This is attributed to the formation of the sodium salt of the indazole, where the sodium cation may chelate between the N1 nitrogen and the C4-ester's carbonyl oxygen, sterically hindering the N2 position and directing the electrophile to N1.[14]

G cluster_conditions Choice of Reaction Conditions cluster_products Resulting Regioisomers start This compound cond1 Condition A: NaH, THF (Anhydrous) 0 °C to RT start->cond1 Favors Thermodynamic Product cond2 Condition B: K₂CO₃, DMF or Mitsunobu (DEAD, PPh₃) start->cond2 Often leads to mixtures or favors N2 [13] prod1 N1-Alkylated Product (Major Product) cond1->prod1 >95% Regioselectivity [13, 14] prod2 N2-Alkylated Product (Often Minor with Condition A, Can be Major with Condition B) cond1->prod2 cond2->prod1 cond2->prod2

Caption: Workflow illustrating the impact of conditions on N-alkylation regioselectivity.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvation: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution may become a suspension.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction for completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol for C6-Arylation via Suzuki-Miyaura Cross-Coupling

Principle & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[16] It involves the palladium-catalyzed reaction between an organohalide (our C6-chloro group) and an organoboron compound (an aryl or heteroaryl boronic acid/ester). The reaction requires a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base to facilitate the catalytic cycle. This method is highly valued for its broad functional group tolerance.[17][20]

G start N1-Protected Indazole-Cl reagents Reagents: • Pd Catalyst (e.g., Pd(dppf)Cl₂) • Base (e.g., K₂CO₃, Cs₂CO₃) • Solvent (e.g., DME, Dioxane/H₂O) start->reagents boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic->reagents product C6-Arylated Indazole Product reagents->product Heat (e.g., 80-100 °C)

Caption: General workflow for the Suzuki-Miyaura cross-coupling at the C6 position.

Detailed Step-by-Step Protocol:

  • Preparation: To a reaction vessel (e.g., microwave vial or Schlenk tube), add the N-alkylated Methyl 6-chloro-indazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv). Note: The indazole N-H should be protected or alkylated prior to this step to avoid side reactions.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically 3-5 mol%.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvation: Add a degassed solvent system. A common choice is a mixture like 1,2-dimethoxyethane (DME) or Dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction can also be performed in a microwave reactor for accelerated times.

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the C6-arylated indazole.

Characterization of Products

Confirmation of the desired product structure and regiochemistry is critical. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. For N-alkylation, Nuclear Overhauser Effect (NOE) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively distinguish between N1 and N2 isomers.[15] For instance, a correlation between the N-alkyl CH₂ protons and the C7a carbon confirms N1 substitution.[15]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[21]

References

Application Notes and Protocols for the Utilization of Methyl 6-chloro-1H-indazole-4-carboxylate in the Synthesis of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged pharmacophore for the development of potent and selective protein kinase inhibitors.[1][2][3][4] Protein kinases, being central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology.[1][5][6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 6-chloro-1H-indazole-4-carboxylate (CAS 885519-72-2), a versatile and highly functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, provide detailed, field-proven protocols for its modification, and discuss the structure-activity relationship (SAR) implications of its derivatives.

The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition

The efficacy of the indazole ring system in targeting the ATP-binding site of protein kinases is well-established. Its bioisosteric resemblance to the purine core of adenine allows it to function as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region—a conserved motif that anchors ATP.[7] The true power of the indazole scaffold, however, lies in its capacity for substitution at multiple vectors, enabling chemists to fine-tune inhibitor potency, selectivity, and pharmacokinetic properties.

This compound is an exemplary starting material, offering three distinct points for chemical diversification:

  • N-1/N-2 Positions: The two nitrogen atoms of the pyrazole ring are primary sites for alkylation or arylation, allowing substituents to probe deep into the hydrophobic regions of the ATP pocket.

  • C4-Carboxylate Group: This ester provides a handle for amide coupling, introducing moieties that can interact with the solvent-exposed region, thereby improving aqueous solubility and cellular permeability.

  • C6-Chloro Group: The chlorine atom not only influences the electronics of the ring system but also serves as a reactive site for advanced modifications via cross-coupling reactions, enhancing molecular complexity.[8]

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Indazole Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region indazole_core Indazole Core indazole_core->hinge H-Bonds n1_sub N-1 Substituent n1_sub->hydrophobic_pocket Hydrophobic Interactions c4_amide C4-Amide Group c4_amide->solvent_front Solubility & Permeability

Caption: General binding mode of an indazole inhibitor in a kinase ATP pocket.

Core Synthetic Protocols: From Building Block to Potent Inhibitor

The synthesis of kinase inhibitors from this compound is a multi-step process that requires precise control over reaction conditions to ensure desired outcomes, particularly concerning regioselectivity.

Critical Step: Regioselective N-Alkylation of the Indazole Core

The alkylation of the indazole nitrogen is arguably the most critical step, as the N-1 and N-2 regioisomers often exhibit vastly different biological activities and properties. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, and electrophile.[2][4][9][10]

start This compound decision Choose Alkylation Conditions start->decision n1_conditions Condition Set 1: Strong, non-nucleophilic base (e.g., NaH) Aprotic Solvent (e.g., THF) decision->n1_conditions Goal: N-1 Isomer n2_conditions Condition Set 2: Mitsunobu Conditions (e.g., PPh3, DIAD) Alcohol Substrate decision->n2_conditions Goal: N-2 Isomer n1_product N-1 Alkylated Product (Thermodynamically Favored) n1_conditions->n1_product n2_product N-2 Alkylated Product (Kinetically Favored) n2_conditions->n2_product

Caption: Decision workflow for regioselective N-alkylation of the indazole core.

Protocol 2.1.1: N-1 Selective Alkylation (Thermodynamic Control)

This protocol favors the formation of the more thermodynamically stable N-1 alkylated indazole.[2][3][4]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction overnight at room temperature or with gentle heating (40-50 °C) if necessary. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Protocol 2.1.2: N-2 Selective Alkylation (Mitsunobu Conditions)

This protocol often favors the kinetically preferred N-2 isomer.[4][9]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude mixture, containing the desired product and triphenylphosphine oxide, can be directly purified by flash column chromatography to separate the N-1 and N-2 isomers.

Protocol Key Reagents Solvent Typical Major Isomer Rationale
2.1.1 NaH, Alkyl HalideTHF, DMFN-1 (>95%)Forms the indazole anion, allowing equilibration to the more thermodynamically stable N-1 position before alkylation.[2][4]
2.1.2 PPh₃, DIAD/DEAD, AlcoholTHFN-2 Proceeds via a proposed mechanism where the less sterically hindered N-2 attacks the activated alcohol complex.[4][9]

Table 1: Summary of conditions for regioselective N-alkylation.

Functionalization at C4: Amide Bond Formation

The C4-methyl ester is readily converted to an amide, which is a key modification for engaging with the solvent-exposed region of the kinase and improving drug-like properties.

Protocol 2.2.1: Saponification (Ester to Carboxylic Acid)

  • Hydrolysis: Dissolve the N-1 alkylated methyl ester (1.0 equiv) in a mixture of THF:Methanol:Water (e.g., 2:1:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) and stir at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid (typically 2-4 hours).

  • Acidification: Remove the organic solvents in vacuo. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify to pH 2-3 with 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid intermediate.

Protocol 2.2.2: Amide Coupling

  • Preparation: To a solution of the carboxylic acid from Protocol 2.2.1 (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv).

  • Coupling Agents: Add a coupling agent such as HATU (1.2 equiv) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup & Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography or preparative HPLC to obtain the final amide product.

Case Study: Synthesis of a PLK4 Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and a target in cancer therapy.[5][6] Many potent PLK4 inhibitors utilize an N-1 substituted indazole core.[5][6] The following workflow illustrates the synthesis of a core scaffold for a PLK4 inhibitor using our building block.

start Methyl 6-chloro- 1H-indazole-4-carboxylate step1 Step 1: N-1 Alkylation NaH, THF (e.g., Cyclopropylmethyl bromide) start->step1 intermediate1 Intermediate A: N-1 Alkylated Ester step1->intermediate1 step2 Step 2: Saponification LiOH, THF/MeOH/H₂O intermediate1->step2 intermediate2 Intermediate B: Carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling HATU, DIPEA, DMF (e.g., Aminopyridine) intermediate2->step3 final_product Final Product: PLK4 Inhibitor Scaffold step3->final_product

Caption: Synthetic workflow for a representative kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into achieving high potency and selectivity.

Position Modification General Impact on Kinase Activity Rationale / Example
N-1 Small, rigid alkyl groups (e.g., cyclopropyl, isopropyl)Often increases potency.Fills a small hydrophobic pocket near the hinge, improving binding affinity. Observed in Akt inhibitors.
C4-Amide Solubilizing groups (e.g., piperazines, morpholines)Improves ADME properties, can add potency.Extends into the solvent-exposed region, allowing for improved solubility and potential for additional interactions.
C4-Amide Substituted aryl or heteroaryl ringsCan significantly increase potency and selectivity.Forms π-π stacking or additional hydrogen bonds with residues at the mouth of the ATP pocket.
C6-Chloro Maintained as -ClProvides a balance of lipophilicity and electronic character.Can increase potency through favorable hydrophobic interactions.[8]
C6-Chloro Replaced via Suzuki coupling (e.g., with aryl groups)Modulates selectivity and potency.Allows for exploration of larger chemical space and can be used to target unique features of a specific kinase.

Table 2: General SAR summary for kinase inhibitors derived from the indazole scaffold.[1][11]

Conclusion and Future Outlook

This compound is a high-value, strategically designed starting material for the synthesis of protein kinase inhibitors. Its three distinct points of functionalization provide a robust platform for generating diverse chemical libraries and optimizing lead compounds. The detailed protocols provided herein offer reliable and reproducible methods for its chemical manipulation, enabling researchers to control regioselectivity and efficiently construct complex inhibitor architectures. As the landscape of kinase drug discovery continues to evolve, the versatility of this indazole building block will undoubtedly contribute to the development of more effective and selective targeted therapies for cancer and other diseases.

References

Application Notes and Protocols for the Purification and Characterization of Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-1H-indazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted indazole, it serves as a crucial building block for the synthesis of a variety of biologically active molecules. The purity and structural integrity of this intermediate are paramount to ensure the desired outcome in subsequent synthetic steps and the pharmacological profile of the final compounds. This guide provides a comprehensive overview of the analytical methods for the purification and rigorous characterization of this compound, grounded in established scientific principles and practical laboratory experience.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification and characterization protocols. These properties dictate the choice of solvents for recrystallization, the chromatographic conditions for purity assessment, and the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂[Vendor Data]
Molecular Weight 210.62 g/mol [Vendor Data]
Appearance Expected to be a solidGeneral knowledge of similar small molecules
Melting Point Not experimentally determined. For comparison, Methyl 1H-indazole-4-carboxylate melts at 133-138 °C. The chlorinated and N-substituted analog, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, has a melting point of 156–158 °C.[1] It is crucial to determine the melting point of the synthesized compound as a primary indicator of purity.Inferred from related compounds
Solubility Expected to be soluble in polar organic solvents such as acetone, ethanol, methanol, and acetonitrile, and poorly soluble in water.[2]Inferred from structural analogs

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical and is guided by the principle of "like dissolves like," where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted indazole derivatives, mixed solvent systems often provide the optimal balance of solubility for effective purification.[2]

Rationale for Solvent System Selection

Given the presence of a polar carboxylate group, a heterocyclic ring system, and a moderately non-polar chlorophenyl moiety, a mixed solvent system of a polar organic solvent and water is a logical choice. The organic solvent will dissolve the indazole derivative at an elevated temperature, while the gradual addition of water as an anti-solvent will decrease its solubility and promote the formation of pure crystals upon cooling, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, acetonitrile) at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot organic solvent (e.g., acetone or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: To the hot solution, add warm water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of the hot organic solvent to redissolve it.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment: High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for determining the purity of this compound. These techniques separate the target compound from any impurities with high resolution. A reversed-phase C18 column is a suitable starting point for method development due to the compound's moderate polarity.

Workflow for HPLC/UPLC Method Development

Caption: Workflow for HPLC/UPLC method development.

Recommended HPLC/UPLC Protocol
ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm for UPLC)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in waterAcidification of the mobile phase improves peak shape for acidic compounds and enhances mass spectrometry ionization.[3][4]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, often providing good peak resolution.[3][4]
Gradient 5% to 95% B over 10 minutesA broad gradient is a good starting point to elute the compound and any potential impurities with varying polarities.
Flow Rate 0.3 mL/min (for UPLC)Appropriate for the column dimensions to ensure efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic nature of the indazole ring suggests strong UV absorbance. A DAD allows for the assessment of peak purity.
Injection Volume 1-5 µL

Structural Characterization: A Multi-Technique Approach

The unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a cohesive and definitive characterization.

Workflow for Structural Elucidation

G A Purified Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H & ¹³C) A->C D FTIR Spectroscopy A->D E Molecular Weight Confirmation B->E F Connectivity & Chemical Environment C->F G Functional Group Identification D->G H Definitive Structure E->H F->H G->H

Caption: Orthogonal approach to structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Expected Signals:

      • Aromatic protons on the indazole ring.

      • A singlet for the methyl ester protons.

      • A broad singlet for the N-H proton of the indazole.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • Expected Signals:

      • A signal for the carbonyl carbon of the ester.

      • A signal for the methyl carbon of the ester.

      • Signals for the aromatic carbons of the indazole ring.

Reference Data for a Similar Compound (Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate): [1]

  • ¹H NMR (CDCl₃): δ 8.23 (d, J = 8.7 Hz, 1H), 7.61–7.57 (m, 3H), 7.33 (dd, J = 8.7, 1.7 Hz, 1H), 7.07 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 162.7, 159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6, 55.7, 52.3.

Note: The absence of the N-substituent in the target compound will lead to different chemical shifts, but this data serves as a useful guide for the expected regions of the signals.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.

  • Expected Molecular Ion: [M+H]⁺ at m/z 211.02 (for the ³⁵Cl isotope) and 213.02 (for the ³⁷Cl isotope) in a characteristic ~3:1 ratio. The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound.

  • Fragmentation: Common fragmentation pathways for indazole esters involve the loss of the ester group or parts of it.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (indazole)3300-3100 (broad)Characteristic of N-H stretching in heterocyclic compounds.
C-H Stretch (aromatic)3100-3000Indicates the presence of the aromatic ring.[6]
C=O Stretch (ester)~1720Characteristic of the carbonyl group in an ester.[5]
C-O Stretch (ester)1300-1100Corresponds to the stretching of the C-O single bond in the ester.
C-Cl Stretch800-600Indicates the presence of a carbon-chlorine bond.

Conclusion

The successful synthesis and application of this compound in drug development hinges on its purity and confirmed identity. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to purify and characterize this important building block with a high degree of confidence. By employing a multi-technique, orthogonal approach, the scientific integrity of subsequent research is assured.

References

Topic: Experimental Setup for N-Alkylation Reactions on Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of methyl 6-chloro-1H-indazole-4-carboxylate. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations essential for achieving high regioselectivity and yield in your synthesis.

Strategic Importance and the Regioselectivity Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] N-alkylation is a critical functionalization step, as the placement of the alkyl group at the N-1 versus the N-2 position of the indazole ring profoundly impacts the molecule's biological activity and pharmacological properties.[4][5] However, the direct alkylation of 1H-indazoles is often complicated by the formation of a mixture of N-1 and N-2 regioisomers, which can be challenging and costly to separate.[1][2][3][6][7]

The central challenge arises from the annular tautomerism of the indazole ring, where the proton can reside on either nitrogen, creating two nucleophilic centers.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][8][9] Consequently, achieving regioselective alkylation is not a matter of chance but a result of carefully controlled reaction conditions that exploit the subtle interplay of steric, electronic, and mechanistic factors.[6][10]

The Causality of Reagent and Condition Selection

The regiochemical outcome of the N-alkylation of this compound is dictated by the careful selection of the base, solvent, and alkylating agent.

  • Base and Solvent System: The combination of the base and solvent is the most critical factor in directing regioselectivity.

    • For N-1 Selectivity: A strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is the gold standard.[1][2][8][10] This combination facilitates the formation of a "tight ion pair" between the indazole anion and the sodium cation. It is hypothesized that the sodium cation may chelate with the N-2 nitrogen and the oxygen of the C-4 carboxylate group, sterically hindering the N-2 position and directing the incoming electrophile to the N-1 position.[2][10]

    • For N-2 Selectivity or Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) tend to create "solvent-separated ion pairs."[9][11] This increased separation reduces the steric blockade at the N-2 position, often leading to a mixture of N-1 and N-2 isomers, or in some cases, a preference for the N-2 product.[6][12]

  • Alkylating Agent: The nature of the electrophile also plays a role. While simple alkyl halides (bromides, iodides) are common, other reagents can offer unique selectivity.

    • Mitsunobu Reaction: This reaction, employing an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a preference for the N-2 position.[6][8][9][11] This is considered a kinetically controlled process where the bulkier phosphonium adduct may favor attack at the less sterically hindered N-2 position.

    • Specialized Reagents: Highly selective N-2 alkylation can be achieved with specific reagents like diazo compounds in the presence of triflic acid (TfOH)[6][13] or with alkyl 2,2,2-trichloroacetimidates.[4][14]

  • Substituent Effects: The electron-withdrawing nature of the chloro group at C-6 and the methyl carboxylate at C-4 on the starting material will influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, affecting reaction rates and selectivity.

Visualization of Experimental Design

General Experimental Workflow

The following diagram outlines the typical sequence of operations for an N-alkylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Indazole Indazole Substrate (this compound) Solvent Add Anhydrous Solvent Indazole->Solvent Base Add Base Solvent->Base AlkylatingAgent Add Alkylating Agent Base->AlkylatingAgent Stir Stir at Defined Temperature & Time AlkylatingAgent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for indazole N-alkylation.

Regioselectivity Decision Pathway

This diagram illustrates the strategic choices to favor either N-1 or N-2 alkylation.

G Start Desired Regioisomer? N1_Conditions Conditions: • Base: NaH • Solvent: Anhydrous THF • Method: S N 2 Alkylation Start->N1_Conditions  N-1 N2_Conditions Conditions: • Reagents: Alcohol, PPh 3 , DIAD/DEAD • Solvent: Anhydrous THF • Method: Mitsunobu Reaction Start->N2_Conditions  N-2 N1_Product N-1 Alkylated Product N2_Product N-2 Alkylated Product N1_Conditions->N1_Product N2_Conditions->N2_Product

Caption: Decision pathway for achieving regioselective N-alkylation.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15][16]

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents are flammable and hygroscopic. Keep containers tightly sealed.[17]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[18][19]

Protocol 1: Selective N-1 Alkylation using Sodium Hydride

This protocol is designed to maximize the yield of the N-1 alkylated product by leveraging thermodynamic control and steric hindrance at the N-2 position.[1][8][10]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the substrate (typically to a concentration of 0.1-0.2 M).[6]

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete formation of the indazole anion.[6][10]

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[6][10]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[6][10]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[6][10]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

This protocol often favors the formation of the N-2 regioisomer under kinetically controlled conditions.[6][9][11]

Materials and Reagents:

  • This compound (1.0 equiv)

  • An appropriate alcohol (e.g., Methanol, Ethanol) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[6]

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An orange color and/or a white precipitate (triphenylphosphine oxide) may form.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.[6]

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The crude mixture, which will contain the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel. The N-1 and N-2 isomers, if both are formed, can typically be separated at this stage.[6]

Data Summary and Characterization

The regioselectivity of indazole alkylations is highly dependent on the specific substrate and conditions. The following table provides a general summary of expected outcomes based on literature precedents.

BaseSolventAlkylating Agent TypePredominant IsomerN-1 : N-2 Ratio (Typical)Reference(s)
NaH THF Alkyl Halide N-1 >95 : 5 [1][8][11]
K₂CO₃DMFAlkyl HalideMixtureVariable (e.g., 58:42)[6][12]
Cs₂CO₃THFAlkyl HalideN-1High[11]
None (Mitsunobu) THF Alcohol/PPh₃/DIAD N-2 1 : >2.5 [9][11]
None (TfOH cat.)DCMDiazo CompoundN-20 : 100[6][13]

Characterization: The definitive assignment of N-1 versus N-2 isomers is accomplished using NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[8][11]

  • N-1 Isomer: A key correlation is typically observed between the protons of the N-alkyl group's α-CH₂ and the C-7a carbon of the indazole ring.[8][9]

  • N-2 Isomer: A correlation is observed between the protons of the N-alkyl group's α-CH₂ and the C-3 carbon of the indazole ring.[11]

References

Using Methyl 6-chloro-1H-indazole-4-carboxylate in fragment-based drug discovery (FBDD).

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Using Methyl 6-chloro-1H-indazole-4-carboxylate in Fragment-Based Drug Discovery (FBDD)

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Privileged Indazole Scaffold: A Guide to Fragment-Based Screening Using this compound

Authored by: Senior Application Scientist, Discovery Biology

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening smaller, less complex molecules, FBDD offers a more thorough exploration of chemical space and often yields hits with superior binding efficiency.[3][4] This guide provides a comprehensive framework for utilizing This compound , a fragment built upon the pharmacologically significant indazole scaffold, in a typical FBDD campaign targeting protein kinases. We will detail the strategic rationale, step-by-step experimental protocols for primary screening and hit validation, and pathways for subsequent hit-to-lead optimization.

The Strategic Imperative: Why FBDD and the Indazole Scaffold?

The FBDD Advantage

FBDD campaigns begin by screening libraries of low-molecular-weight fragments (typically <300 Da) that adhere to the "Rule of Three".[5][6] While these fragments initially exhibit weak binding affinities (in the micromolar to millimolar range), their interactions with the target protein are often highly efficient in terms of binding energy per atom.[1][4] This efficiency provides a more rational and structurally-guided path for optimization.[7] The primary advantages of this approach include higher hit rates, broader sampling of chemical space with smaller libraries, and the generation of lead compounds with improved physicochemical properties.[1][3][8]

This compound: A Privileged Starting Point

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[9][10][11][12] Its rigid, bicyclic structure is a known ATP-surrogate, making it particularly well-suited for targeting the ATP-binding site of protein kinases, a major class of drug targets implicated in cancer and inflammatory diseases.[12][13][14]

Our fragment of interest, This compound , possesses several key features that make it an excellent FBDD starting point:

  • Privileged Core: The 1H-indazole nucleus provides a validated binding motif for many kinase targets.[12]

  • Defined Growth Vectors: The methyl ester at the 4-position and the chloro group at the 6-position serve as "poised" synthetic handles. They provide clear, chemically tractable vectors for fragment "growing" into adjacent pockets of the binding site to enhance potency and selectivity.[15][16]

  • Favorable Properties: The fragment's size and polarity are consistent with the principles of FBDD, ensuring adequate solubility for biophysical screening methods.[6]

The FBDD Campaign Workflow: From Fragment to Validated Hit

A successful FBDD campaign is a multi-stage, iterative process that relies on a suite of sensitive biophysical techniques for screening, followed by orthogonal methods for validation to eliminate false positives.[17][18]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (Containing Indazole Fragment) PrimScreen Primary Biophysical Screen (e.g., SPR) FragLib->PrimScreen High Throughput Hits Initial Hits (μM - mM Affinity) PrimScreen->Hits Identify Binders OrthoScreen Orthogonal Screen (e.g., STD-NMR) Hits->OrthoScreen Triage Xtal X-Ray Crystallography OrthoScreen->Xtal Confirm Binding & Elucidate Mode ValidatedHits Validated Structural Hits Xtal->ValidatedHits SAR Structure-Guided Chemistry (Fragment Growing/Linking) ValidatedHits->SAR Inform Design BiochemAssay Biochemical Assay (e.g., Kinase Activity) SAR->BiochemAssay Synthesize Analogs CellAssay Cellular Target Engagement (e.g., CETSA) BiochemAssay->CellAssay Confirm Potency CellAssay->SAR Iterate Lead Lead Compound (nM Affinity) CellAssay->Lead

References

Application Note and Protocol: A Researcher's Guide to Procuring and Qualifying Research-Grade Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and qualification of research-grade Methyl 6-chloro-1H-indazole-4-carboxylate (CAS No. 885519-72-2). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] As a key building block, the purity and integrity of this compound are paramount to the success of subsequent synthetic and biological studies. This guide details a systematic approach to supplier vetting, outlines critical quality control protocols for incoming material verification, and provides essential handling and storage information.

Strategic Sourcing: Identifying and Vetting Suppliers

The procurement of specialized chemical reagents is the foundational step of any research campaign. The quality of this starting material directly impacts reaction yield, impurity profiles, and the reproducibility of experimental results. A meticulous supplier evaluation process is therefore not a preliminary administrative task, but a critical risk mitigation strategy.

Key Supplier Evaluation Criteria

When sourcing this compound, researchers should prioritize suppliers who provide comprehensive documentation and transparent quality metrics. Key evaluation points include:

  • Purity Specification: The purity level should be explicitly stated, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). For most research applications, a purity of ≥97% is recommended.

  • Certificate of Analysis (CoA): A batch-specific CoA is non-negotiable. This document is the primary attestation of the material's quality. It should include the batch number, measured purity, and data from identity confirmation tests (e.g., ¹H NMR, Mass Spectrometry).

  • Availability of Spectroscopic Data: Reputable suppliers often provide access to raw or processed analytical data, such as NMR and HPLC chromatograms, for the specific batch being purchased.[4]

  • Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and safety precautions.[5][6]

  • Storage and Shipping Conditions: The supplier must specify appropriate storage conditions, such as temperature and atmosphere, to ensure the compound's stability.[4] For this compound, storage at 2-8°C under an inert atmosphere is often recommended.[4][6]

Potential Suppliers Overview

The following table summarizes publicly available information for potential suppliers of this compound. This list is not exhaustive and serves as a starting point for a researcher's own evaluation process.

SupplierCAS NumberStated Purity/SpecificationMolecular FormulaAdditional Notes
BLD Pharm 885519-72-2Not specified, but documentation (NMR, HPLC, LC-MS) is available.[4]C₉H₇ClN₂O₂Recommends storage at 2-8°C in a dark place under an inert atmosphere.[4]
CymitQuimica 885519-72-297%.[7]C₉H₇ClN₂O₂Distributes for Fluorochem; indicates product is for lab use only.[7]
Biosynth 885519-72-2Not specified, sold as a reference standard.C₉H₇ClN₂O₂States product is strictly for research purposes.[8]
ChemScene 885518-49-0 (isomer)≥97%.[9]C₉H₇BrN₂O₂ (bromo analog)Provides detailed storage and shipping information. Note: This is a structural analog.

Note: Researchers should always verify the exact specifications for the current batch directly with the supplier before purchase.

Supplier Qualification Workflow

A structured workflow ensures that all critical checkpoints are met before committing to a large-scale purchase. The causality behind this process is to establish trust in the supplier's ability to consistently provide material that meets the required specifications, thereby safeguarding the integrity of the research.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Batch-Specific CoA & SDS A->B C Review Documentation B->C D Purity ≥97%? Identity Confirmed? C->D E Purchase Small Evaluation Sample D->E Yes I Reject Supplier & Re-evaluate D->I No F Perform Incoming Quality Control (See Sec 2.0) E->F G QC Results Match CoA? F->G H Approve Supplier for Large-Scale Purchase G->H Yes G->I No

Caption: Supplier Qualification Workflow.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt of a new batch of material, it is imperative to perform in-house quality control (QC). This step validates the supplier's CoA and ensures the material has not degraded during transit. This process is self-validating because it directly compares empirical data against a trusted reference (the supplier's CoA) before the material is introduced into experiments.

Physicochemical and Spectroscopic Characterization

The following protocols are adapted from standard methodologies for related indazole derivatives and represent a robust starting point for the QC of this compound.[10][11]

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂[4][7]
Molecular Weight 210.62 g/mol [7][8]
Appearance Solid[6]
Storage 2-8°C, inert atmosphere, dark place[4]
Protocol 1: Identity Confirmation via Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.[10]

  • Instrumentation: Use a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) equipped with an Electrospray Ionization (ESI) source.[10]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.[10] Acquire data in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum. Look for the molecular ion peak [M+H]⁺ at approximately m/z 211.02. The causality here is that ESI typically adds a proton (H⁺, mass ~1.01 amu) to the analyte. Also, verify the isotopic pattern, which should show a characteristic M+2 peak at ~32% of the M peak intensity, indicative of the single chlorine atom.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound by calculating the area percentage of the main peak.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration of approximately 0.5-1.0 mg/mL.[10]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[10]

  • Chromatographic Conditions (Starting Point): The selection of a C18 column is based on the non-polar, aromatic nature of the indazole core. A gradient elution is chosen to ensure separation of the main peak from both early and late-eluting impurities.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan with DAD to find λmax)

    • Injection Volume: 10 µL

  • System Suitability: Before running the sample, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area for the main analyte should be ≤2.0%. This ensures the system is performing consistently.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Incoming QC Workflow Diagram

This workflow ensures a systematic and thorough evaluation of all new material.

G A Receive New Material B Log Batch Information & Quarantine A->B C Perform Visual Inspection (Color, Form) B->C D Confirm Identity (Protocol 2.2: MS) C->D E MW Correct? D->E F Assess Purity (Protocol 2.3: HPLC) E->F Yes I Reject Lot & Contact Supplier E->I No G Purity ≥ Specification? F->G H Release to Research Inventory (Store as per Sec 3.0) G->H Yes G->I No

Caption: Incoming Quality Control Workflow.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the long-term integrity of this compound.

Safe Handling Practices
  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • In case of a spill, use dry clean-up procedures to avoid generating dust.[5]

Recommended Storage Conditions
  • Temperature: Store containers in a cool, dry area, typically between 2-8°C.[4][6]

  • Atmosphere: Keep containers securely sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[4]

  • Light: Store away from direct light to prevent potential photodegradation, a known degradation pathway for some indazole derivatives.[12]

  • Container: Store in the original, clearly labeled container to avoid cross-contamination.[5]

By implementing this rigorous framework for supplier selection, incoming material verification, and proper handling, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and success of their scientific endeavors.

References

Troubleshooting & Optimization

Overcoming solubility issues with Methyl 6-chloro-1H-indazole-4-carboxylate in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 6-chloro-1H-indazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this and similar heterocyclic compounds. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental work.

While specific quantitative solubility data for this compound is not extensively published, the principles outlined here are based on established practices for handling poorly soluble small molecules, particularly those with rigid, polar, and hydrogen-bonding capable structures like the indazole core.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to try first for dissolving this compound?

A1: For a compound with unknown solubility, a systematic, small-scale test is the most efficient approach.[1] We recommend starting with polar aprotic solvents, as they are highly effective at solvating a wide range of organic molecules.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) . Its high polarity and ability to act as both a hydrogen bond acceptor and donor make it an excellent starting point for dissolving complex heterocyclic compounds.[1][3]

  • Secondary Alternatives: If your downstream application is incompatible with DMSO, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .[3][4] These share similar solvating properties with DMSO.

Causality: The indazole ring system contains nitrogen atoms capable of hydrogen bonding, and the ester and chloro- substituents add to the molecule's polarity. Polar aprotic solvents like DMSO excel at disrupting the crystal lattice energy of such solids by forming strong dipole-dipole interactions and solvating the molecule effectively.

Q2: My compound "crashes out" or precipitates when I add a co-solvent or dilute the initial stock solution. What should I do?

A2: This is a common issue known as anti-solvent precipitation. It occurs when a concentrated solution of your compound in a good solvent (e.g., DMSO) is diluted into a solvent in which it is less soluble (an anti-solvent, e.g., methanol or a non-polar solvent).

Troubleshooting Steps:

  • Reduce the Concentration: Your initial stock solution may be too concentrated. Try preparing a more dilute stock.

  • Slow Addition & Vigorous Mixing: Add the stock solution dropwise into the anti-solvent while vigorously stirring or vortexing. This minimizes localized areas of high concentration that can initiate precipitation.[2]

  • Reverse the Addition: In some cases, slowly adding the anti-solvent to the stock solution can prevent precipitation.

  • Use an Intermediate Co-solvent: If diluting a DMSO stock into a non-polar solvent like toluene, consider using an intermediate, miscible co-solvent like Tetrahydrofuran (THF) to bridge the polarity gap.

Q3: Can I use heat to help dissolve the compound?

A3: Yes, gentle heating can be a very effective method to increase both the rate of dissolution and the saturation solubility of a compound.[1] However, this must be done with caution.

  • Best Practice: Warm the solution gently (e.g., to 37-50°C) in a water bath. Avoid aggressive, direct heat from a hot plate, which can create hot spots and lead to degradation.[1]

  • Critical Caveat: Always confirm the thermal stability of your compound. Indazole derivatives can be susceptible to degradation at elevated temperatures. Visually inspect for color changes, which may indicate decomposition. It is advisable to prepare a fresh solution for each experiment if heating is required.

Q4: I've achieved a clear solution, but how do I ensure it remains stable for storage?

A4: Stock solution stability is critical for reproducible results.

  • Storage Temperature: For long-term stability, stock solutions should generally be stored at -20°C or -80°C.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, store the stock solution in small, single-use aliquots.[1]

  • Moisture Prevention: Use vials with tight-fitting caps. DMSO is highly hygroscopic; absorbed water can reduce the solubility of hydrophobic compounds over time. Store in a desiccator if possible.

Troubleshooting Guide: A Systematic Approach

If initial attempts with common solvents fail, a more structured approach is necessary. This guide walks you through a logical workflow to identify a suitable solvent system.

Problem: Compound shows poor or no solubility in primary solvents (DMSO, DMF).

This suggests that standard polar aprotic solvents are insufficient to overcome the compound's crystal lattice energy. We must now explore alternative solvent properties and energy inputs.

Below is a systematic workflow for tackling a poorly soluble compound like this compound.

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Energy Input cluster_2 Phase 3: Co-Solvent Systems Start Start with small amount (1-5 mg) of compound Test_DMSO Test DMSO / DMF at Room Temperature Start->Test_DMSO Check_Soluble_1 Is it completely soluble? Test_DMSO->Check_Soluble_1 Success_1 Success! Prepare stock solution. (See Protocol 2) Check_Soluble_1->Success_1 Yes Apply_Energy Apply gentle heat (37-50°C) and/or sonication Check_Soluble_1->Apply_Energy No Check_Soluble_2 Is it completely soluble? Apply_Energy->Check_Soluble_2 Success_2 Success! Use fresh, heated solution. Note potential stability issues. Check_Soluble_2->Success_2 Yes Try_Cosolvent Test Co-Solvent Systems (See Protocol 3) e.g., Dioxane/Methanol (4:1) THF/Ethanol (4:1) Check_Soluble_2->Try_Cosolvent No Check_Soluble_3 Is it completely soluble? Try_Cosolvent->Check_Soluble_3 Success_3 Success! Document effective co-solvent ratio. Check_Soluble_3->Success_3 Yes Failure Insoluble. Consider formulation strategies (e.g., complexation, solid dispersions) Check_Soluble_3->Failure No

Caption: Systematic workflow for troubleshooting solubility issues.

Data & Protocols
Table 1: Properties of Recommended Organic Solvents

This table provides key data to help guide your solvent selection. The choice of solvent often involves a trade-off between solvating power and compatibility with your experimental system.

SolventFormulaBoiling Point (°C)Polarity IndexKey Characteristics & Cautions
Dimethyl Sulfoxide (DMSO) C₂H₆OS1897.2Excellent solvating power for polar compounds.[3] Hygroscopic. Can be difficult to remove under vacuum.
N,N-Dimethylformamide (DMF) C₃H₇NO1536.4Strong polar aprotic solvent, similar to DMSO.[3] Lower boiling point than DMSO. Toxic.
Tetrahydrofuran (THF) C₄H₈O664.0Good for moderately polar compounds. Can form explosive peroxides; use inhibitor-stabilized THF.[5]
1,4-Dioxane C₄H₈O₂1014.8Higher boiling point ether, miscible with water.[6] Also a potential peroxide former.
Methanol (MeOH) CH₄O655.1Polar protic solvent. Useful in co-solvent systems.[5] Can participate in reactions (transesterification).
Ethanol (EtOH) C₂H₆O784.3Less toxic polar protic solvent. Common choice for biological applications.[2]
Acetonitrile (ACN) C₂H₃N825.8Polar aprotic solvent, common in chromatography.[3] Less potent than DMSO/DMF for dissolving solids.
Experimental Protocols

Objective: To efficiently determine an effective solvent with minimal compound waste.

Materials:

  • This compound (1-2 mg)

  • Selection of solvents from Table 1

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Pipettors

Procedure:

  • Weigh approximately 1 mg of the compound into a clean, dry vial.

  • Add 100 µL of the first solvent to be tested (this targets an initial concentration of ~10 mg/mL).

  • Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution against a dark background.

    • Completely Soluble: The solution is perfectly clear with no visible particles.

    • Partially Soluble: Some solid remains, but a significant amount has dissolved.

    • Insoluble: The solid material appears largely unchanged.

  • If partially soluble or insoluble, proceed to the energy input phase (gentle heating/sonication) as described in the workflow.

  • Record your observations systematically for each solvent tested.

Objective: To prepare a stable, high-concentration stock for serial dilutions.

Procedure:

  • Calculate the mass of the compound required to achieve the desired concentration in the chosen volume of solvent (e.g., 2.1 mg for a 1 mL solution of 10 mM).

  • Carefully weigh the compound into a suitable volumetric flask or vial.

  • Add approximately half of the total required solvent volume.

  • Agitate the mixture (vortex, sonicate, or gently warm as determined in Protocol 1) until the solid is fully dissolved.[2]

  • Once dissolved, add the remaining solvent to reach the final target volume.

  • Mix thoroughly to ensure a homogenous solution.

  • Dispense into single-use aliquots in properly labeled cryovials and store at -20°C or -80°C.[1]

Objective: To dissolve the compound in a solvent system that is more compatible with the final application than a single high-polarity solvent.

Example Scenario: The compound is soluble in 1,4-Dioxane but needs to be used in a reaction where a protic solvent like Methanol is also present.

Procedure:

  • First, dissolve the compound in the minimum required volume of the "good" solvent (e.g., 1,4-Dioxane). Gentle warming may be used if necessary.

  • In a separate vial, prepare the desired final solvent mixture (e.g., a 4:1 ratio of Dioxane to Methanol).

  • Slowly, and with constant stirring, add the concentrated compound/Dioxane solution to the bulk Dioxane/Methanol mixture.

  • Observe for any signs of precipitation. If the solution remains clear, this co-solvent system is viable.

Self-Validation: The trustworthiness of this protocol lies in the visual confirmation of a clear, homogenous solution that remains stable over the course of the experiment. Any precipitation indicates that the system is not suitable at that concentration or ratio.[7]

Advanced Strategies & Considerations

If the above methods are unsuccessful, it may indicate that this compound has intrinsically low solubility in common organic solvents. In such cases, more advanced formulation strategies, often employed in drug development, may be necessary.[8][9]

  • pH Adjustment: While more relevant for aqueous solubility, the indazole nitrogens are weakly basic. In some protic organic systems, the addition of a small amount of a non-nucleophilic acid could potentially form a more soluble salt.[2][10] This should be approached with caution as it can catalyze side reactions.

  • Complexation: Using agents like cyclodextrins can encapsulate the molecule, increasing its apparent solubility.[11] This is highly dependent on the specific geometry of the host-guest complex.

  • Solid Dispersions: This involves dispersing the compound at a molecular level within an inert carrier matrix (e.g., a polymer like PVP or PEG).[9] This is typically achieved by co-dissolving the compound and the polymer and then rapidly removing the solvent (e.g., by spray-drying).[12]

Safety Precautions
  • Always handle this compound in a well-ventilated fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information.[14]

  • Be aware of the specific hazards associated with each solvent used, particularly flammability and toxicity.[5]

References

Optimizing reaction conditions for the cyclization step in indazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical cyclization step in indazole synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of indazoles.

Q1: My cyclization reaction is resulting in a mixture of 1H- and 2H-indazole regioisomers. How can I improve the selectivity?

A1: The formation of N-1 and N-2 regioisomers is a prevalent challenge in indazole synthesis.[1] The ratio of these isomers is highly dependent on the reaction conditions and the substitution pattern of your starting materials. To enhance regioselectivity, consider the following:

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole precursor can sterically hinder the formation of the N-2 isomer, thereby favoring N-1 substitution.[1]

  • Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the cyclization.[1]

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms can direct the reaction to a specific position on the indazole ring.[2]

Q2: My reaction is not going to completion, and I am isolating unreacted starting material or a hydrazone intermediate. What can I do?

A2: Incomplete cyclization is a common issue that can often be resolved by optimizing the reaction parameters to drive the equilibrium towards the desired product.[3] Consider these adjustments:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion. In some cases, increasing the temperature can promote cyclization, but be mindful of potential side reactions at higher temperatures.[3][4]

  • Catalyst Choice and Loading: The choice of catalyst, whether it's an acid, base, or a transition metal, is critical. For instance, in Ullmann-type cyclizations, the stoichiometry of the copper catalyst and the base are crucial for optimal yields.[5] For other methods, the addition of an appropriate acid or base catalyst can significantly improve the cyclization efficiency.[3]

  • Water Removal: The presence of water can sometimes impede the cyclization process. Employing a Dean-Stark apparatus or adding molecular sieves to the reaction mixture can be beneficial in removing water and driving the reaction forward.[3]

Q3: I am observing the formation of unexpected byproducts, such as dimers or hydrazones. What are the likely causes and how can I minimize them?

A3: The formation of byproducts like dimers and hydrazones can arise from various factors, including the synthetic route and reaction conditions.[1][6] To mitigate these side reactions:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reagents. For instance, in chlorination reactions to produce dichloroindazoles, using a slight excess of the substrate relative to the chlorinating agent can help minimize over-chlorination.[2]

  • Slow Addition of Reagents: Adding reagents portion-wise or via slow addition can help maintain a low concentration of a reactive species at any given time, thus reducing the likelihood of side reactions.[2]

  • Choice of Solvent: The solvent can influence the reactivity of your reagents and the stability of intermediates. Experiment with solvents of varying polarity to find the optimal medium for your specific reaction.[2]

Troubleshooting Guide: Common Issues in Indazole Cyclization

This section provides a more detailed, problem-oriented approach to troubleshooting specific challenges encountered during the cyclization step of indazole synthesis.

Issue 1: Low Yield of the Desired Indazole Product

A low yield can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_temp Optimize Temperature start->check_temp Initial Check check_catalyst Screen Catalysts/Bases check_temp->check_catalyst If no improvement check_solvent Evaluate Solvent Effects check_catalyst->check_solvent If still low check_time Optimize Reaction Time check_solvent->check_time If necessary purification Review Purification Method check_time->purification Final Check success Improved Yield purification->success Optimization Complete

Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.

Detailed Steps:

  • Temperature Optimization: The effect of temperature on indazole synthesis can be significant. For some reactions, increasing the temperature to a certain point can enhance the yield, while excessively high temperatures may lead to decomposition and the formation of side products.[4] It is advisable to screen a range of temperatures to identify the optimal condition.

  • Catalyst and Base Screening: The choice of catalyst and base is often the most critical factor.

    • For Ullmann-type cyclizations , a thorough screening of copper sources (e.g., CuBr, CuI, Cu₂O) and bases (e.g., DBU, K₂CO₃, Cs₂CO₃) is recommended.[5][7]

    • In Davis-Beirut reactions , both acidic and basic conditions can be employed, and the choice will depend on the specific substrates.[8][9]

    • For syntheses involving N-N bond-forming oxidative cyclization, reagents like ammonium molybdate with hydrogen peroxide have proven effective.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF and DMSO are commonly used, but in some cases, less polar solvents may improve selectivity.[2][6]

  • Reaction Time: Monitor the reaction progress over time to ensure it has reached completion without significant product degradation.

  • Purification Method: Review your purification strategy. The desired product might be lost during workup or chromatography.

Issue 2: Formation of Halogenated Byproducts

In syntheses involving halogenated precursors or reagents, the formation of undesired halogenated byproducts can be a significant issue.

Troubleshooting Steps for Halogenated Byproducts:

  • Control Stoichiometry of Halogenating Agent: Precisely control the amount of the halogenating agent to avoid over-halogenation.[2]

  • Lower Reaction Temperature: Electrophilic aromatic substitution is often exothermic, and lower temperatures can improve selectivity.[2]

  • Slow Addition of Reagents: Add the halogenating agent slowly to maintain a low concentration in the reaction mixture.[2]

Experimental Protocols

Below are representative, detailed protocols for common indazole synthesis methods. These should be adapted based on your specific substrates and laboratory conditions.

Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine

This method involves the diazotization of o-toluidine followed by cyclization.[3][11]

Materials:

  • o-Toluidine

  • Acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Ice

  • Benzene

  • Methanol

  • Hydrochloric acid

  • Ammonia

Procedure:

  • Acetylation: Prepare a solution of o-toluidine in a mixture of acetic acid and acetic anhydride.

  • Nitrosation: Cool the reaction mixture in an ice bath to 1-4 °C. Slowly introduce nitrous gases at a rate that maintains this low temperature.[3]

  • Cyclization: After the nitrosation is complete, carefully heat the mixture to promote the decomposition of the intermediate and subsequent cyclization to 1H-indazole.[3]

  • Work-up and Purification: Extract the crude product with benzene, wash with water and methanol, and then extract the indazole into hydrochloric acid. Precipitate the final product by adding excess ammonia.[12]

Protocol 2: Davis-Beirut Reaction for the Synthesis of 2H-Indazoles

This is a versatile, metal-free method for synthesizing 2H-indazoles from o-nitrobenzyl amines.

Materials:

  • Substituted o-nitrobenzylamine

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-nitrobenzylamine in ethanol.

  • Addition of Base: Add an aqueous solution of KOH or NaOH to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, remove the ethanol under reduced pressure, dilute with water, and extract with an organic solvent like DCM or EtOAc.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Temperature on Indazole Synthesis Yield

EntryTemperature (°C)Yield (%)Reference
18066[4]
29075[4]
310088[4]
411095[4]
512085[4]

Note: The data in this table is illustrative and based on a specific reaction. Optimal temperatures will vary depending on the specific substrates and reaction conditions.

Mechanistic Insights

A deeper understanding of the reaction mechanism can provide valuable clues for optimization.

Proposed Mechanism for the Davis-Beirut Reaction (Base-Catalyzed)

DavisBeirutMechanism start o-Nitrobenzylamine carbanion Carbanion Formation (Base-mediated deprotonation) start->carbanion oxygen_extraction Intramolecular Oxygen Extraction carbanion->oxygen_extraction intermediate1 Hydroxy Intermediate oxygen_extraction->intermediate1 water_loss Loss of Water intermediate1->water_loss imine o-Nitrosobenzylidene Imine water_loss->imine cyclization N-N Bond Formation (Cyclization) imine->cyclization product 2H-Indazole cyclization->product

Caption: A simplified representation of the base-catalyzed Davis-Beirut reaction mechanism.[8]

The reaction is initiated by the deprotonation of the benzylic position, followed by an intramolecular redox reaction where the carbanion abstracts an oxygen atom from the nitro group. Subsequent dehydration and cyclization lead to the formation of the 2H-indazole ring.[8]

References

Challenges and solutions for scaling up Methyl 6-chloro-1H-indazole-4-carboxylate production.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 6-chloro-1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into overcoming common challenges in the production of this key heterocyclic intermediate. The information is presented in a practical question-and-answer format to directly address issues you may encounter.

I. Overview of Synthetic Strategy

The most common and scalable synthesis of this compound involves a multi-step process typically starting from a substituted aminobenzoic acid. A key transformation is the diazotization of an amino group followed by an intramolecular cyclization to form the indazole ring.

The general workflow is outlined below, highlighting critical control points that are essential for successful scale-up.

Synthesis_Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Diazotization (Critical) cluster_2 Step 3: Cyclization & Esterification cluster_3 Step 4: Purification A 2-Amino-5-chlorobenzoic acid derivative B Diazonium Salt Intermediate A->B NaNO2, Acid (e.g., HCl) T < 5 °C C This compound B->C Reductive Cyclization or Thermal Cyclization + Esterification CCP1 Temperature Control B->CCP1 CCP2 Reagent Stoichiometry B->CCP2 D Final Purified Product C->D Recrystallization or Column Chromatography CCP3 pH Control C->CCP3

Figure 1: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, frequently encountered problems during the synthesis and scale-up.

Q1: My diazotization reaction is producing a low yield of the desired indazole and a significant amount of dark, tar-like impurities. What's happening and how can I prevent it?

A: This is a classic problem related to the instability of the diazonium salt intermediate. The formation of tars indicates decomposition and unwanted side reactions.

Root Cause Analysis:

  • Thermal Decomposition: Diazonium salts are notoriously thermally unstable.[1] Exceeding the critical temperature limit (typically 0-5 °C) leads to rapid decomposition, releasing nitrogen gas and forming highly reactive phenyl cations. These cations can then polymerize or react non-selectively with other components in the mixture.

  • Slow Cyclization: If the subsequent cyclization step is slow, the diazonium salt has more time to decompose. The desired intramolecular reaction is in competition with intermolecular decomposition pathways.

  • Localized "Hot Spots": During scale-up, inefficient mixing can create localized areas where the exothermic heat of diazotization is not dissipated effectively, leading to thermal runaway in small pockets of the reactor.[1][2]

Solutions & Protocols:

  • Strict Temperature Control:

    • Action: Maintain the reaction temperature below 5 °C throughout the addition of the nitrite solution. Utilize a reliable cooling system (e.g., a jacketed reactor with a chiller).

    • Why: Lower temperatures significantly decrease the rate of diazonium salt decomposition, favoring the desired cyclization pathway.[2][3]

  • Controlled Reagent Addition:

    • Action: Add the sodium nitrite solution slowly and sub-surface. This ensures it reacts quickly upon addition and prevents localized high concentrations.

    • Why: A controlled addition rate helps manage the exotherm of the reaction, preventing temperature spikes that can initiate decomposition.[4]

  • Efficient Agitation:

    • Action: Ensure robust and efficient stirring throughout the reaction. For larger vessels, verify that the agitator design prevents dead zones.

    • Why: Good mixing is critical for uniform temperature distribution and ensures that the reagents are dispersed quickly, preventing localized build-up and side reactions.

  • In Situ Consumption:

    • Action: Design the process so that the diazonium salt is consumed in the next step as it is formed (a "telescoped" reaction). Avoid isolating the diazonium intermediate.

    • Why: Minimizing the lifetime of the unstable diazonium salt is a key safety and yield-improving strategy.[2]

Diazonium_Decomposition Start 2-Amino-5-chloro- benzoate derivative Diazonium Diazonium Salt (Unstable Intermediate) Start->Diazonium Diazotization (NaNO2, H+) DesiredPath Intramolecular Cyclization Diazonium->DesiredPath Controlled Temp (< 5 °C) SidePath Thermal Decomposition Diazonium->SidePath High Temp (> 5 °C) Product Methyl 6-chloro-1H- indazole-4-carboxylate DesiredPath->Product Byproducts Tars & Impurities SidePath->Byproducts

Figure 2: Competing reaction pathways for the diazonium intermediate.

Q2: I am observing the formation of an isomeric impurity alongside my desired this compound. How can I improve the regioselectivity?

A: Indazole synthesis is prone to the formation of regioisomers, particularly N1- vs. N2-substituted products if an alkylation or arylation step is involved.[5][6] Even during the initial ring formation, different cyclization pathways can lead to isomers depending on the starting material.

Root Cause Analysis:

  • Tautomerization: The parent indazole ring exists in two tautomeric forms (1H and 2H). Subsequent reactions, like alkylation, can occur at either the N1 or N2 position.[7]

  • Kinetic vs. Thermodynamic Control: The reaction conditions (solvent, base, temperature) dictate whether the kinetic or thermodynamic product is favored. Often, the N2-substituted product is the kinetic product (forms faster), while the N1-substituted product is the thermodynamic product (more stable).[7][8]

  • Steric and Electronic Effects: The substituents on the starting materials can sterically hinder or electronically favor reaction at one nitrogen over the other.[9]

Solutions & Protocols:

  • Optimize Base and Solvent System:

    • Action: For N-alkylation steps, the choice of base is critical. Sodium hydride (NaH) in an aprotic solvent like THF or DMF often favors N1-alkylation.[6][9] In contrast, using a base like cesium carbonate (Cs2CO3) in DMF can lead to mixtures.[9]

    • Why: The cation of the base can coordinate with the indazole anion, sterically directing the incoming electrophile to the N1 position.

  • Thermodynamic Equilibration:

    • Action: After the initial reaction, hold the reaction mixture at a slightly elevated temperature to allow for the equilibration of the kinetic N2-isomer to the more stable N1-isomer.

    • Why: If the N1 isomer is thermodynamically favored, providing enough energy for the isomers to interconvert can drive the reaction towards the desired product.[7][9]

  • Purification Strategy:

    • Action: If a mixture of isomers is unavoidable, separation can often be achieved by careful recrystallization from a mixed solvent system (e.g., ethanol/water, acetone/water) or by column chromatography.[10]

    • Why: The different isomers often have slightly different polarities and solubilities, which can be exploited for separation.

Condition Favored Isomer Rationale Reference
NaH in THF/DMFN1 (Thermodynamic)The sodium cation coordinates with N2, sterically blocking it and directing alkylation to N1.[6][9]
Cs2CO3 in DMFMixture (often kinetically driven)Less coordinating cation and polar aprotic solvent can lead to mixtures of N1 and N2 products.[9]
Acidic Conditions (for protection)N2 (Kinetic) -> N1 (Thermodynamic)Acid-catalyzed protection can initially favor the more accessible N2, but equilibrates to the more stable N1 over time.[7]

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The primary hazard is the formation and potential accumulation of the diazonium salt intermediate.[4]

  • Thermal Instability: As discussed, diazonium salts can decompose exothermically and sometimes explosively if not kept cold.[1][11] A thorough process safety evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is mandatory before any large-scale campaign.[3][11]

  • Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas (N2). In a large, sealed, or inadequately vented reactor, this can lead to a dangerous pressure buildup. Ensure adequate venting and pressure relief systems are in place.

Q: What analytical techniques are recommended for in-process control (IPC)?

A: For effective process monitoring, a combination of techniques is recommended:

  • HPLC: High-Performance Liquid Chromatography is the workhorse method. It should be used to monitor the consumption of starting material, the formation of the product, and the presence of key impurities and isomers.

  • TLC: Thin-Layer Chromatography can be used for quick qualitative checks of reaction progress on the manufacturing floor.

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy is invaluable for structural confirmation of the final product and for identifying the structure of unknown impurities if they are isolated.

Q: My final product has poor solubility, making purification by recrystallization difficult. What are my options?

A: Poor solubility is a common issue with planar, heterocyclic molecules.

  • Solvent Screening: Perform a broad solvent screen to find a suitable recrystallization solvent or solvent/anti-solvent system. Consider solvents like DMF, DMSO, NMP, or mixtures with alcohols or water.

  • Slurry Wash: If recrystallization is not feasible, washing the crude solid as a slurry with various solvents can be effective at removing more soluble impurities.

  • Chromatography: While less ideal for very large scales, flash column chromatography is a viable option for purifying multi-kilogram batches if other methods fail.

  • Salt Formation: If the indazole is sufficiently basic, forming a salt (e.g., with HCl) can sometimes improve solubility in polar solvents, allowing for purification, after which the freebase can be regenerated.

IV. References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. Available at: --INVALID-LINK--

  • 2-Amino-5-chlorobenzoic acid synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC - NIH. Available at: --INVALID-LINK--

  • Synthesis of 2-amino-5-chlorobenzoic acid - PrepChem.com. Available at: --INVALID-LINK--

  • Dealing with regioisomer formation in indazole synthesis - Benchchem. Available at: --INVALID-LINK--

  • New Insights into Safe Diazotization of 2-ANDSA: Mapping Thermal Risks. Available at: --INVALID-LINK--

  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. Available at: --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: --INVALID-LINK--

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. Available at: --INVALID-LINK--

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: --INVALID-LINK--

  • Development of a selective and scalable N1-indazole alkylation - PMC. Available at: --INVALID-LINK--

  • Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. Available at: --INVALID-LINK--

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. Available at: --INVALID-LINK--

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: --INVALID-LINK--

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents. Available at: --INVALID-LINK--

  • How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? - Guidechem. Available at: --INVALID-LINK--

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. Available at: --INVALID-LINK--

References

Preventing the formation of regioisomers during the synthesis of indazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of regioselectivity in your experiments. As Senior Application Scientists, we understand the critical importance of controlling isomer formation to ensure the synthesis of pure, well-defined compounds for downstream applications in medicinal chemistry and drug discovery.

I. Troubleshooting Guide: Controlling N1 vs. N2 Regioisomer Formation

One of the most common challenges in the synthesis of indazole derivatives is the formation of regioisomers, specifically substitution at the N1 and N2 positions of the indazole ring. The ratio of these isomers is highly dependent on the reaction conditions. Here, we address common problems and provide actionable solutions.

Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers.

This is a frequent issue, particularly when using strong bases.[1] The formation of a delocalized indazolide anion in solution can lead to a nonselective reaction.[1]

Root Cause Analysis and Solutions:

  • Kinetic vs. Thermodynamic Control: The N2-alkylated product is often the kinetic isomer, while the N1-alkylated product is the thermodynamically more stable isomer.[1][2] Elevated temperatures or acidic conditions can favor the formation of the N1 isomer.[1]

    • Recommendation: To favor the thermodynamic N1 product, consider running the reaction at a higher temperature or introducing an acidic workup to potentially isomerize the N2 product to the more stable N1 form.[3]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical in directing the regioselectivity of N-alkylation.[3][4]

    • Recommendation: For preferential N1-alkylation, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven effective.[3][5] For favoring the N2 isomer, conditions such as cesium carbonate (Cs2CO3) in dimethylformamide (DMF) have been shown to be effective.[3]

  • "Non-Innocent" Amines: The steric and electronic properties of amine bases can play a decisive role in directing the product distribution.[1] These "non-innocent" bases can influence both the thermodynamic and kinetic pathways of the reaction.[1]

    • Recommendation: Experiment with sterically hindered or electronically tuned amine bases to modulate the regioselectivity. The pKaH of the amine is a key parameter to consider.[1]

Problem 2: I am trying to synthesize a specific N2-substituted indazole, but the N1 isomer is the major product.

Achieving high selectivity for the N2 position often requires specific strategies that override the inherent thermodynamic preference for the N1 isomer.

Solutions:

  • Substituent Effects: The electronic nature of substituents on the indazole ring significantly influences regioselectivity. Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can lead to excellent N2 regioselectivity (≥96%).[3][4]

    • Recommendation: If your synthetic route allows, consider introducing an electron-withdrawing group at the C7 position to direct alkylation to the N2 position.

  • Metal-Mediated Reactions: Certain metal-mediated reactions can favor the formation of the N2-alkylated regioisomer.[4] Gallium/aluminum or aluminum-mediated direct alkylation has been reported for the regioselective synthesis of 2H-indazoles.[4][6]

    • Recommendation: Explore the use of Ga/Al or Al-mediated direct alkylation protocols for your specific substrate.

  • Acid Catalysis with Diazo Compounds: A novel approach for highly selective N2-alkylation involves the use of diazo compounds in the presence of triflic acid (TfOH).[7] This metal-free system can provide N2/N1 ratios of up to 100/0.[7]

    • Recommendation: For substrates compatible with diazo chemistry, this TfOH-catalyzed method offers a powerful tool for achieving high N2 selectivity.[7]

II. Frequently Asked Questions (FAQs)

Here we address some broader questions you might have about controlling regioselectivity in indazole synthesis.

Q1: What are the primary methods to distinguish between N1- and N2-indazole isomers?

A1: Spectroscopic techniques are the most reliable methods for isomer differentiation.[5]

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shift of the proton at the C3 position is a key diagnostic handle. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[5]

    • ¹³C and ¹⁵N NMR: These can also provide definitive structural information.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly powerful. For an N1-substituted indazole, a correlation is typically observed between the protons on the alpha-carbon of the N-substituent and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is seen between the alpha-protons of the substituent and the C3 carbon.[3]

  • Chromatography: High-performance liquid chromatography (HPLC) can often separate the two isomers, and their distinct UV-Vis spectra can aid in their identification.[5]

Q2: Beyond N-alkylation, what other synthetic strategies offer regiocontrol?

A2: Several synthetic methodologies can provide regioselective access to substituted indazoles, avoiding the issue of post-synthesis modification of the indazole core.

  • Directed C-H Activation: Utilizing a directing group on a starting material can guide a cyclization reaction to favor the N1 isomer.[8]

  • Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling: This method offers a robust and regioselective route to 1H-indazoles.[9]

  • Davis-Beirut Reaction: This reaction is known to produce 2H-indazoles.[8]

  • Cadogan-Sundberg Reaction: This provides a pathway to 2-aryl-2H-indazoles, often with good yields.[8][10]

  • [3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes is an efficient method for the synthesis of 2H-indazoles.[6]

Q3: How do steric effects of substituents on the indazole ring influence regioselectivity?

A3: Steric hindrance can play a significant role. For instance, increasing the steric bulk of a substituent at the C3 position of the indazole ring tends to favor the formation of the N1-alkylated regioisomer.[3] This is likely due to the C3 substituent sterically shielding the N2 position.

III. Detailed Experimental Protocols

The following are example protocols for achieving regioselective N-alkylation of indazoles.

Protocol 1: Selective Synthesis of N1-Alkylindazoles

This protocol is based on the findings that NaH in THF generally favors N1-alkylation.[3][5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., n-pentyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 equiv, 44 mg of a 60% dispersion) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Protocol 2: Selective Synthesis of N2-Alkylindazoles

This protocol utilizes conditions that have been shown to favor N2-alkylation.[3]

Materials:

  • Substituted 1H-indazole

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., n-pentyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous DMF (10 mL), add Cs₂CO₃ (1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated indazole.

IV. Data Presentation & Visualization

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
EntryBaseSolventN1:N2 RatioCombined Yield (%)Reference
1NaHTHF>99:185[3]
2Cs₂CO₃DMF1:2.578[3]
3K₂CO₃AcetoneVariableVariable[4]
4NaHDMFMixture80[1]
5NaOH (phase transfer)CH₂Cl₂Mixture-[1]
Diagrams

Regioisomer_Formation cluster_n1 N1-Alkylation (Thermodynamic) cluster_n2 N2-Alkylation (Kinetic) Indazole Indazole Indazolide Indazolide Anion (Delocalized) Indazole->Indazolide Deprotonation N1_Product N1-Alkyl Indazole Indazolide->N1_Product N2_Product N2-Alkyl Indazole Indazolide->N2_Product Base Base Alkyl_Halide Alkyl Halide (R-X)

Troubleshooting_Flowchart Start Undesired Regioisomer Ratio Check_Conditions Analyze Reaction Conditions: Base, Solvent, Temperature Start->Check_Conditions Desired_Isomer What is the desired isomer? Check_Conditions->Desired_Isomer N1_Strategies Strategies for N1-Selectivity Desired_Isomer->N1_Strategies N1 N2_Strategies Strategies for N2-Selectivity Desired_Isomer->N2_Strategies N2 N1_Sol Use NaH in THF Increase Temperature (Thermodynamic Control) N1_Strategies->N1_Sol N2_Sol Use Cs2CO3 in DMF Add C7 EWG Use Ga/Al or TfOH/Diazo N2_Strategies->N2_Sol End Optimized Regioselectivity N1_Sol->End N2_Sol->End

V. References

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). NIH. 1

  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025). Benchchem. 9

  • Dealing with regioisomer formation in indazole synthesis. (2025). Benchchem. 8

  • Troubleshooting regioselectivity in indazole synthesis. (2025). Benchchem. 4

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Chemical Communications (RSC Publishing). 7

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. 11

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. 12

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. 13

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. 3

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025). ResearchGate. 6

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Organic Chemistry Portal. 10

  • how to avoid side product formation in 1H-indazole synthesis. (2025). Benchchem. 5

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook. 2

References

Stability testing and degradation pathways of Methyl 6-chloro-1H-indazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Methyl 6-chloro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability testing and degradation pathway analysis of this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and degradation of this compound.

Q1: What are the primary degradation pathways for this compound under stress conditions?

Based on its chemical structure, which includes an indazole ring, a chloro substituent, and a methyl ester, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 6-chloro-1H-indazole-4-carboxylic acid.[3] Under basic conditions, this reaction, often termed saponification, typically proceeds to completion.[4]

  • Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or even ring-opening products.[1][2][5][6] Oxidative stress can be simulated using reagents like hydrogen peroxide.[7][8]

  • Photodegradation: Aromatic compounds containing a chloro substituent can be sensitive to UV light, which may induce cleavage of the carbon-chlorine bond.[2][9] Additionally, the indazole ring itself can undergo photochemical rearrangement, sometimes converting to a benzimidazole structure upon UV exposure.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.[2] Terms such as “ambient condition” or “room temperature” should be avoided on labels.[10]

Q3: Why is it crucial to perform forced degradation studies on this compound?

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[8][11] These studies serve several key purposes:

  • Identification of Degradation Products: They help to identify the likely degradation products that could form under various environmental stresses.[11][12]

  • Development of Stability-Indicating Methods: The information gathered is essential for developing and validating analytical methods (e.g., HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[11][13]

  • Understanding Intrinsic Stability: Stress testing provides insights into the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and determining appropriate storage conditions.[11][13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimental work with this compound.

Problem Potential Cause Troubleshooting Steps
An unexpected peak appears in the HPLC chromatogram during a stability study. This could be a new degradation product that was not anticipated.1. Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of both the main compound and the new peak. 2. Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the potential degradant. 3. Review Stress Conditions: Re-evaluate the stress conditions (pH, temperature, oxidant concentration) to see if they were too harsh, leading to secondary degradation products.
Poor mass balance is observed after a forced degradation study (i.e., the sum of the parent compound and all degradation products is significantly less than 100%). 1. Some degradation products may not be UV-active at the wavelength being monitored. 2. Degradation products may be volatile and lost during sample preparation or analysis. 3. The compound may have degraded into non-chromatophoric species or precipitated out of solution.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Check for Volatility: Use headspace gas chromatography (GC) if volatile degradants are suspected. 3. Inspect Sample Solution: Visually inspect the stressed sample for any precipitate. If present, attempt to dissolve it in a stronger solvent and analyze.
Difficulty in achieving sufficient degradation (e.g., less than 5%) under a specific stress condition. The compound may be highly stable under the initial stress conditions.1. Increase Stressor Intensity: Gradually increase the severity of the stress condition. For example, use a higher concentration of acid/base, a stronger oxidizing agent, or increase the temperature.[11] 2. Extend Exposure Time: Increase the duration of the stress test. However, stress testing should ideally not exceed 7 days.[11] 3. Combine Stressors: In some cases, a combination of stressors (e.g., heat and humidity) may be necessary to induce degradation.
The solid compound shows discoloration over time. This could indicate slow degradation due to exposure to light, air, or moisture.1. Store under Inert Atmosphere: For long-term storage, consider storing the compound under an inert gas like nitrogen or argon. 2. Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to shield the compound from light.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][14]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at 60°C, repeat the experiment with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C. If necessary, use 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC-UV Method Development for Stability Indicating Assay

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Mobile Phase Selection: Start with a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Optimization:

    • Initial gradient: 10-90% B over 20 minutes.

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic) to observe the separation of all generated peaks.

    • Adjust the gradient slope and duration to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Wavelength Selection: Use the PDA detector to identify the optimal wavelength for detecting the parent compound and all major degradation products.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 4: Data Presentation and Visualization

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h~15%6-chloro-1H-indazole-4-carboxylic acid
0.1 M NaOH, RT, 24h>90%6-chloro-1H-indazole-4-carboxylic acid
3% H₂O₂, RT, 24h~10%N-oxide derivative, Ring-opened product
Heat (80°C, solid), 48h<5%Minor unidentified peaks
UV Light, 24h~20%Debrominated indazole, Benzimidazole isomer
Visual Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and potential degradation pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid 2. Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base 2. Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation 2. Expose to Stress thermal Thermal (80°C) stock->thermal 2. Expose to Stress photo Photolytic (UV Light) stock->photo 2. Expose to Stress neutralize 3. Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc 4. HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data 5. Data Evaluation hplc->data

Caption: Workflow for the Forced Degradation Study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 6-chloro-1H-indazole-4-carboxylic acid parent->hydrolysis_product H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] ring_opened Ring-Opened Product parent->ring_opened [O] dehalogenated Debrominated Indazole parent->dehalogenated hv benzimidazole Benzimidazole Isomer parent->benzimidazole hv, rearrangement

Caption: Potential Degradation Pathways.

References

Refining purification methods for high-purity Methyl 6-chloro-1H-indazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity Methyl 6-chloro-1H-indazole-4-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require methods to achieve high purity (>99.5%). We will address common challenges encountered during purification and provide robust, field-tested solutions.

Understanding the Molecule and Potential Impurities

This compound is a heterocyclic building block. Its purification can be challenging due to its moderate polarity, potential for forming regioisomers, and susceptibility to degradation under certain conditions. Understanding the likely impurities from its synthesis is the first step in designing an effective purification strategy.

Common Process-Related Impurities:

  • Starting Materials: Unreacted precursors from the cyclization and esterification steps.

  • Regioisomers: N2-substituted isomers formed during alkylation or other modifications, which can be difficult to separate from the desired N1-H tautomer.[1]

  • Hydrolyzed Acid: The methyl ester can hydrolyze back to the corresponding carboxylic acid (6-chloro-1H-indazole-4-carboxylic acid), especially if exposed to acidic or basic conditions.

  • Degradation Products: Indazole rings can be susceptible to photodegradation, potentially rearranging into benzimidazoles, or undergoing oxidation.[2]

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., DMF, THF, Ethyl Acetate).

A robust purification strategy must be able to effectively remove these specific impurities.

Purification Strategy Selection: A Logic Flow

Choosing the right purification method from the outset can save significant time and resources. The following workflow provides a decision-making framework.

Purification_Strategy start Crude Product (Purity < 95%) is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes   chromatography Perform Column Chromatography is_solid->chromatography  No (Oil/Gum)   check_purity1 Check Purity (HPLC, NMR) recrystallization->check_purity1 success Purity > 99.5% END check_purity1->success  Yes   check_purity1->chromatography  No (<99.5%)   check_purity2 Check Purity of Fractions (TLC, HPLC) chromatography->check_purity2 check_purity2->chromatography  Separation is Poor (Re-optimize method)   combine_fractions Combine Pure Fractions & Evaporate check_purity2->combine_fractions  Fractions are Pure   final_polish Final Polish: Recrystallization or Trituration combine_fractions->final_polish final_polish->success

Caption: Workflow for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to start with for purifying solid this compound? A1: Recrystallization is the most efficient and scalable first-line approach if your crude material is a solid with purity >85-90%. It is cost-effective and can effectively remove minor impurities and colored byproducts. A mixed-solvent system is often powerful for separating closely related isomers.[1]

Q2: My compound seems to be degrading upon standing in solution or during heating. What is happening? A2: Indazole derivatives can be sensitive to light, strong acids/bases, and prolonged heat.[2] The ester functionality may also be susceptible to hydrolysis.

  • Causality: Photochemical rearrangement can convert indazoles to benzimidazoles.[2] Aggressive pH can catalyze hydrolysis of the methyl ester to the less soluble carboxylic acid.

  • Solution: Work with solutions promptly. Protect from direct light by using amber vials or covering flasks with foil. Avoid unnecessarily high temperatures during recrystallization by selecting lower-boiling solvents or using a rotary evaporator under reduced pressure for solvent removal. Ensure all workup steps are performed under neutral or near-neutral pH conditions.

Q3: How do I confirm the purity and identity of my final product? A3: A single analytical method is insufficient. A combination of orthogonal methods provides the highest confidence.[3]

  • HPLC/UPLC: For quantitative purity assessment (% area).

  • LC-MS: To confirm the molecular weight of the main peak and identify impurities.[3]

  • NMR Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation and to detect any isomeric impurities.[3]

  • Melting Point: A sharp melting range indicates high purity.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at low temperatures, while impurities remain in solution.

Protocol: Solvent Screening for Recrystallization
  • Preparation: Place ~20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • Heating: If the solid is poorly soluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate.

  • Cooling: Allow the hot solutions to cool to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Selection: The ideal single solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot. If no single solvent works, select a "solvent/anti-solvent" pair (one in which the compound is soluble, and one in which it is not, e.g., Ethyl Acetate/Heptane).

Data Presentation: Recrystallization Solvent Screen
SolventSolubility (RT)Solubility (Hot)Crystal Formation (Cold)Comments
IsopropanolSparingly SolubleSolubleGood, well-formed needlesGood Candidate
TolueneInsolubleSparingly SolubleNoPoor solubility
Ethyl AcetateSolubleVery SolubleNo/Oiling OutToo soluble
HeptaneInsolubleInsolubleNoGood Anti-solvent
EtOAc/Heptane--Excellent, fine powderGood Pair
Troubleshooting Common Recrystallization Issues

Q: My compound "oils out" instead of forming crystals. Why? A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. It can also occur if the concentration is too high or the solution is cooled too rapidly.

  • Causality: The compound is coming out of solution as a liquid phase instead of a solid crystalline lattice.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to lower the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, try a different solvent system with a lower boiling point.

Q: My product recovery is very low. A: This typically means too much solvent was used, or the compound has significant solubility even at low temperatures.

  • Causality: The concentration of the compound in the cold mother liquor is too high.

  • Solution:

    • During dissolution, add the hot solvent portion-wise, only adding enough to fully dissolve the solid. Do not add a large excess.

    • After cooling, concentrate the mother liquor by partially removing the solvent and attempt a second crop of crystals.

    • Ensure you are cooling to a sufficiently low temperature (e.g., 0-4 °C) for an adequate amount of time.

Recrystallization_Troubleshooting start Recrystallization Attempt issue What is the issue? start->issue oil_out Compound Oiled Out issue->oil_out Oiling low_recovery Low Recovery issue->low_recovery Yield no_crystals No Crystals Form issue->no_crystals Formation sol_oil 1. Re-heat & add more solvent. 2. Cool slowly. 3. Change solvent. oil_out->sol_oil sol_recovery 1. Use minimum hot solvent. 2. Concentrate mother liquor for 2nd crop. 3. Cool longer/colder. low_recovery->sol_recovery sol_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Add anti-solvent. no_crystals->sol_crystals

Caption: Troubleshooting flowchart for common recrystallization problems.

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient, silica gel column chromatography is the next logical step. The goal is to find a mobile phase that provides good separation between your product and impurities on a TLC plate (ideally, a product Rf of 0.25-0.35).

Protocol: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot TLC Plate: Use a capillary tube to spot the solution onto the baseline of several TLC plates.

  • Develop Plates: Place each plate in a chamber containing a different mobile phase system. Start with common mixtures like Heptane/Ethyl Acetate or Dichloromethane/Methanol.

  • Visualize: Check the plates under a UV lamp (254 nm).

  • Optimize: Adjust the solvent ratio to achieve the target Rf. A more polar solvent mixture will increase the Rf of all spots.

Data Presentation: TLC Solvent System Screen
Mobile Phase (v/v)Product RfImpurity 1 RfImpurity 2 RfSeparation (ΔRf)Comments
80:20 Heptane/EtOAc0.100.120.30PoorAll spots too low
50:50 Heptane/EtOAc0.300.350.65Good (0.05, 0.35)Promising system
20:80 Heptane/EtOAc0.650.700.85PoorAll spots too high
98:2 DCM/MeOH0.280.450.48GoodGood alternative
Troubleshooting Common Chromatography Issues

Q: My spots are streaking on the TLC plate and the column. A: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or interaction with acidic silica gel.

  • Causality: The compound is not moving as a tight band. If the compound is basic (indazoles can be), it may interact ionically with acidic sites on the silica.

  • Solution:

    • Load less material onto the column. Use the "1% rule" as a starting point (e.g., 1 g of compound per 100 g of silica).

    • Try adding a small amount (0.1-1%) of a modifier to the mobile phase. For a potentially basic compound, adding a trace of triethylamine or ammonia can improve peak shape. For an acidic impurity (like the hydrolyzed ester), adding acetic acid can help.

    • Ensure the sample is fully dissolved before loading.

Q: I can't separate two impurities that are very close to my product. A: This requires optimizing the selectivity of your chromatographic system.

  • Causality: The chosen mobile phase does not sufficiently differentiate the absorption affinities of the compounds to the silica stationary phase.

  • Solution:

    • Switch Solvents: Change the composition of the mobile phase while keeping the polarity similar. For example, if you are using a Heptane/Ethyl Acetate system, try a Heptane/DCM or Toluene/Acetone system. Different solvents interact differently with your compounds and can alter the elution order.

    • Use a Finer Silica Gel: Higher mesh silica (e.g., 230-400 mesh) provides greater surface area and can improve resolution, although it may require higher pressure to run.

    • Run a Slower Gradient: If using a gradient system, make the slope of the gradient shallower around the elution point of your compound to increase the separation between closely eluting peaks.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl 6-chloro-1H-indazole-4-carboxylate and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Insights and Experimental Design

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The strategic modification of this scaffold with different functional groups is a key aspect of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. Among the most common modifications is halogenation. This guide provides an in-depth comparison of two closely related indazole derivatives: Methyl 6-chloro-1H-indazole-4-carboxylate and its bromo-analog, Methyl 6-bromo-1H-indazole-4-carboxylate.

This comparison is framed from the perspective of a senior application scientist, offering not just a theoretical overview but also practical, field-proven insights into the experimental workflows required to elucidate the biological activities of these compounds. We will delve into the rationale behind experimental choices and present detailed protocols for key assays.

The Significance of Halogen Substitution in Drug Design: Chloro vs. Bromo

The substitution of a hydrogen atom with a halogen is a common strategy in drug design to modulate a compound's physicochemical and biological properties. Chlorine and bromine are frequently used as bioisosteric replacements for each other. While they share similarities as halogens, their distinct properties can lead to significant differences in biological activity.

  • Electronegativity and Polarity: Chlorine is more electronegative than bromine, which can influence the electron distribution within the molecule and affect its interactions with biological targets.

  • Atomic Radius and Steric Hindrance: Bromine has a larger atomic radius than chlorine. This difference in size can impact how the molecule fits into a binding pocket of a protein, potentially leading to altered selectivity or potency.

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule compared to hydrogen, which can affect its ability to cross cell membranes. Generally, bromine imparts a slightly higher lipophilicity than chlorine.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein. The strength of this bond can differ between the two halogens, influencing binding affinity.

Given these differences, a direct comparison of the biological activity of the chloro- and bromo-analogs is essential to understand their structure-activity relationship (SAR).

Hypothetical Comparative Study: Kinase Inhibitory Activity

To illustrate a practical comparison, we will present a hypothetical study on the kinase inhibitory activity of our two compounds of interest. Many indazole derivatives have been identified as potent kinase inhibitors, making this a relevant and informative example.[4]

Experimental Data Summary (Hypothetical)

The following table summarizes the hypothetical results of a kinase inhibition assay and a cell-based cytotoxicity assay. For this example, we will assume the target kinase is a hypothetical "Kinase X" and the cell line is a human cancer cell line (e.g., HeLa).

CompoundTargetIC50 (nM)Cytotoxicity (HeLa cells) GI50 (µM)
This compoundKinase X15010.5
Methyl 6-bromo-1H-indazole-4-carboxylateKinase X855.2

Interpretation of Hypothetical Data:

In this hypothetical scenario, the bromo-analog exhibits a lower IC50 value against Kinase X, suggesting it is a more potent inhibitor than the chloro-analog. This could be due to a more favorable interaction within the kinase's active site, potentially involving a stronger halogen bond or a better steric fit. The increased potency is also reflected in the cytotoxicity data, where the bromo-analog shows a lower GI50 value, indicating greater growth inhibition of HeLa cells.

Experimental Protocols

To generate the type of data presented above, the following detailed experimental protocols can be employed.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase by the test compound.

Workflow Diagram:

G compound_prep Compound Preparation (Serial Dilution in DMSO) plate_prep Assay Plate Preparation (Add compounds to 384-well plate) compound_prep->plate_prep reaction_init Initiate Kinase Reaction (Add kinase mix to plate) plate_prep->reaction_init kinase_mix Kinase Reaction Mixture (Kinase, Substrate, Assay Buffer) kinase_mix->reaction_init incubation_kinase Incubation (Room Temperature, 60 min) reaction_init->incubation_kinase detection_reagent Add ATP Detection Reagent (e.g., Kinase-Glo®) incubation_kinase->detection_reagent incubation_detection Incubation (Room Temperature, 10 min) detection_reagent->incubation_detection readout Measure Luminescence (Plate Reader) incubation_detection->readout data_analysis Data Analysis (Calculate % Inhibition and IC50) readout->data_analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (this compound and Methyl 6-bromo-1H-indazole-4-carboxylate) in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Using a multichannel pipettor, add 1 µL of the diluted compounds to the wells of a white, flat-bottom 384-well assay plate.

    • Include wells with DMSO only as a vehicle control (100% kinase activity) and wells with a known inhibitor of Kinase X as a positive control.

    • Also, prepare "no kinase" control wells that will receive the reaction mixture without the enzyme, representing 0% kinase activity.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the appropriate assay buffer, the recombinant Kinase X enzyme, and its specific peptide substrate.

    • Dispense 5 µL of the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • After the kinase reaction incubation, add 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) and "no kinase" controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Workflow Diagram:

G cell_seeding Cell Seeding (Seed HeLa cells in a 96-well plate) incubation_adhesion Incubation (24 hours for cell adhesion) cell_seeding->incubation_adhesion compound_treatment Compound Treatment (Add serially diluted compounds) incubation_adhesion->compound_treatment incubation_treatment Incubation (48-72 hours) compound_treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubation (2-4 hours, 37°C) mtt_addition->incubation_mtt solubilization Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilization readout Measure Absorbance (570 nm) solubilization->readout data_analysis Data Analysis (Calculate % Viability and GI50) readout->data_analysis

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count HeLa cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization and Readout:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks

This guide provides a framework for comparing the biological activity of this compound and its bromo-analog. While the presented data is hypothetical, it underscores the importance of such comparative studies in understanding the subtle yet significant effects of halogen substitution on the biological activity of a compound. The provided experimental protocols are robust and widely used in the field, offering a solid starting point for researchers and drug development professionals seeking to characterize novel chemical entities. The choice between a chloro or bromo substituent is a nuanced decision in drug design, and only through rigorous experimental evaluation can the optimal choice for a given biological target be determined.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 6-chloro-1H-indazole-4-carboxylate using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of ensuring its quality, safety, and efficacy. This guide provides an in-depth, experience-driven approach to validating the purity of Methyl 6-chloro-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind the experimental choices, present a detailed protocol, and compare LC-MS with alternative analytical techniques, all grounded in scientific integrity and regulatory expectations.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, ranging from reduced therapeutic effect to the induction of toxic side effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[1][2] Therefore, a robust and validated analytical method for purity determination is not just a matter of good science but a critical regulatory requirement.

Understanding the Analyte: this compound

This compound is a substituted indazole, a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules.[3][4] Its structure, featuring a polar indazole core, a chloro substituent, and a methyl ester group, dictates its chromatographic behavior. The presence of the basic nitrogen atoms in the indazole ring makes it amenable to positive ion electrospray ionization (ESI) in mass spectrometry.

Before developing an analytical method, it is crucial to consider the potential impurities that may arise from its synthesis. While various synthetic routes to indazoles exist, a common approach involves the cyclization of appropriately substituted anilines or related precursors.[5][6]

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted precursors, such as a substituted 2-aminobenzonitrile or a related aniline derivative.

  • Isomeric Byproducts: Regioisomers formed during the cyclization step, for instance, the formation of a 2H-indazole tautomer or isomers with substituents at different positions.

  • Reaction Intermediates: Incompletely cyclized or partially reacted intermediates.

  • Degradation Products: Products of hydrolysis of the methyl ester to the corresponding carboxylic acid (6-chloro-1H-indazole-4-carboxylic acid).

  • Reagent-Related Impurities: Residual catalysts or reagents used in the synthesis.

A well-designed LC-MS method must be able to separate the main compound from all these potential impurities.

LC-MS for Purity Determination: A Powerful Combination

Liquid chromatography-mass spectrometry is a highly effective technique for impurity profiling.[7] It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1] This combination allows for both the quantification of the main peak (and thus, the determination of purity) and the tentative identification of impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS Purity Validation

This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[8][9]

1. Instrumentation and Materials:

  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating moderately polar compounds like our target molecule.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation for positive ion ESI and improves peak shape.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Reference Standard: A well-characterized, high-purity standard of this compound.

  • Synthesized Sample: The batch of this compound to be tested.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column Temperature 40 °CTo ensure reproducible retention times and improve peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Injection Volume 2 µLA small injection volume minimizes peak broadening.
Gradient Elution 10% B to 95% B over 10 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 minA gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the indazole ring are readily protonated.
Scan Range m/z 100-500To cover the mass of the target compound and potential impurities.
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Drying Gas Flow 10 L/minTo desolvate the droplets in the ESI source.
Drying Gas Temp 350 °CTo facilitate solvent evaporation.

3. Method Validation Protocol:

The following validation parameters should be assessed according to ICH guidelines:[8][9]

  • Specificity:

    • Procedure: Inject the diluent (blank), a solution of the reference standard, and the synthesized sample solution.

    • Acceptance Criteria: The blank injection should show no interfering peaks at the retention time of the main compound or any known impurities. The method should be able to resolve the main peak from known impurities (if available) or from peaks present in a stressed (e.g., acid, base, oxidative, thermal, photolytic) sample.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99. The y-intercept should be close to zero.

  • Range:

    • Procedure: The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.

    • Acceptance Criteria: The specified range is suitable for the intended application.

  • Accuracy (as Recovery):

    • Procedure: Spike the sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.

    • Acceptance Criteria: The mean recovery should be within a specified range, typically 98-102% for the assay of a drug substance.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be sufficiently low to quantify any impurities that need to be controlled at low levels.

  • Robustness:

    • Procedure: Intentionally vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%).

    • Acceptance Criteria: The method should remain unaffected by small, deliberate variations in the parameters, with results remaining within the acceptance criteria for system suitability.

4. Data Analysis and Purity Calculation:

The purity of the synthesized this compound is typically determined by area normalization, assuming that all components have a similar response factor in the mass spectrometer.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

LCMS_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions (Linearity, Accuracy) lc_separation Chromatographic Separation (Reversed-Phase C18) prep_std->lc_separation prep_sample Prepare Synthesized Sample Solution prep_sample->lc_separation prep_blank Prepare Blank (Diluent) prep_blank->lc_separation ms_detection Mass Spectrometric Detection (ESI+, Scan Mode) lc_separation->ms_detection Eluent Transfer data_acquisition Data Acquisition & Integration ms_detection->data_acquisition impurity_id Impurity Identification (Mass-to-Charge Ratio) ms_detection->impurity_id specificity Specificity (Blank, Standard, Sample) purity_calc Purity Calculation (% Area Normalization) specificity->purity_calc linearity Linearity & Range (Calibration Curve) linearity->purity_calc accuracy Accuracy (Spike & Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (Signal-to-Noise) robustness Robustness (Parameter Variation) data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness report Generate Validation Report purity_calc->report impurity_id->report

Caption: Workflow for LC-MS purity validation of a synthesized compound.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its place among other analytical techniques for purity assessment.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity; provides molecular weight information for impurity identification.Response factors can vary between compounds, affecting the accuracy of % area normalization; higher cost and complexity.
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, reproducible, and widely available; excellent for quantification when response factors are similar or when impurity standards are available.Less sensitive than MS; co-eluting impurities may not be detected; provides no molecular weight information.
Quantitative NMR (qNMR) Quantifies molecules based on the nuclear magnetic resonance signalA primary analytical method that does not require a reference standard for the analyte; provides structural information.Lower sensitivity compared to LC-MS; requires a higher concentration of the sample; complex mixtures can lead to signal overlap.
Gas Chromatography (GC) Separation of volatile compounds in the gas phaseExcellent for analyzing residual solvents and volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound.

The choice of technique depends on the specific requirements of the analysis. For comprehensive impurity profiling, a combination of techniques is often employed. For instance, HPLC-UV might be used for routine quality control, while LC-MS is used for impurity identification and the analysis of potentially genotoxic impurities at very low levels.

Conclusion

Validating the purity of a synthesized compound like this compound using LC-MS is a multi-faceted process that requires a deep understanding of the analyte, the analytical technique, and regulatory expectations. By following a systematic and scientifically sound validation protocol, researchers can ensure the quality of their synthesized materials and generate data that is both reliable and defensible. This guide provides a framework for developing such a protocol, emphasizing the importance of a self-validating system that builds trust in the analytical results and ultimately contributes to the development of safe and effective medicines.

References

A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Routes to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral components of numerous FDA-approved drugs, including the anticancer agents pazopanib and niraparib, demonstrating a wide spectrum of biological activities such as anti-inflammatory, analgesic, and anti-HIV properties.[1][2][3] The therapeutic importance of indazoles has spurred the development of a diverse array of synthetic methodologies for their construction.[4][5]

This guide provides a comparative analysis of key synthetic routes to substituted indazoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods alongside modern transition-metal-catalyzed and cycloaddition strategies. By presenting objective comparisons supported by experimental data, this document aims to empower chemists to select the most suitable synthetic pathway for their specific research objectives.

I. Classical Approaches to Indazole Synthesis

Classical methods for indazole synthesis often rely on intramolecular cyclization reactions of appropriately substituted benzene derivatives. While some of these methods have been in use for over a century, they remain relevant for their simplicity and the accessibility of starting materials.[4][6]

The Jacobson Indazole Synthesis and Related Cyclizations

One of the earliest methods involves the cyclization of N-nitroso-o-toluidines, a reaction first reported by Jacobson.[7] This transformation proceeds via an intramolecular azo coupling. A more convenient variation utilizes the N-acetyl derivative of o-toluidine, which is nitrosated and then cyclized.[7]

Another classical route involves the condensation of 2-halobenzaldehydes or ketones with hydrazine.[6] This straightforward approach provides direct access to the indazole core, though it can sometimes be limited by harsh reaction conditions.[8]

Key Features of Classical Cyclization Routes:

  • Advantages: Readily available starting materials, often operationally simple procedures.

  • Disadvantages: Can require harsh reaction conditions, may have limited functional group tolerance, and can sometimes lead to mixtures of isomers.[8]

II. Modern Synthetic Strategies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, and indazoles are no exception. These methods often offer higher efficiency, milder reaction conditions, and broader functional group compatibility compared to their classical counterparts.[2][5][9]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed reactions have been extensively employed for the construction of the indazole ring system. A common strategy involves the intramolecular C-N bond formation from a suitably functionalized precursor. For instance, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a route to 2-aryl-2H-indazoles.[10] Similarly, copper-catalyzed methods have been developed for the synthesis of 1H-indazoles via oxidative N-N bond formation.[8]

Rhodium- and Cobalt-Catalyzed C-H Activation/Annulation

A particularly powerful and atom-economical approach involves the transition-metal-catalyzed C-H activation and subsequent annulation to form the indazole ring.[2][11] Rhodium(III) and Cobalt(III) complexes have emerged as highly effective catalysts for these transformations.[12][13]

A common strategy utilizes a directing group, such as an azo moiety, to guide the regioselective C-H activation of an aromatic ring. The resulting metallacycle can then react with a coupling partner, such as an aldehyde or an alkyne, leading to the formation of the indazole core in a single step.[12][14] This approach allows for the convergent synthesis of highly substituted indazoles from simple and readily available starting materials.[13]

Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation of Azobenzenes with Aldehydes:

The catalytic cycle typically begins with the coordination of the azo directing group to the rhodium center, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes insertion of the aldehyde. Subsequent intramolecular cyclization and reductive elimination regenerate the active catalyst and furnish the 2-aryl-2H-indazole product.[12]

Rh_Catalyzed_Indazole_Synthesis cluster_0 Rh(III)-Catalyzed C-H Activation/Annulation Azobenzene Azobenzene (1) Rhodacycle Rhodacycle Intermediate Azobenzene->Rhodacycle + [Rh(III)] - HCl Aldehyde Aldehyde (2) Rh_Catalyst [RhCp*Cl2]2 Alcohol_Intermediate Alcohol Intermediate (5) Rhodacycle->Alcohol_Intermediate + Aldehyde (2) Cyclized_Intermediate Cyclized Intermediate (6) Alcohol_Intermediate->Cyclized_Intermediate Cyclative Capture Indazole 2-Aryl-2H-Indazole (3) Cyclized_Intermediate->Indazole Aromatization - H2O Indazole->Rh_Catalyst Catalyst Turnover Dipolar_Cycloaddition cluster_1 [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis Aryne_Precursor o-(Trimethylsilyl)aryl Triflate Aryne Aryne Aryne_Precursor->Aryne Fluoride Source (e.g., CsF, TBAF) Bicyclic_Adduct Bicyclic Adduct Aryne->Bicyclic_Adduct + Sydnone ([3+2] Cycloaddition) Sydnone Sydnone Indazole_Product 2H-Indazole Bicyclic_Adduct->Indazole_Product - CO2 (Retro-[4+2]) CO2 CO2

References

The Indazole Moiety as a Bioisosteric Mimic: A Comparative Guide to Methyl 6-chloro-1H-indazole-4-carboxylate vs. Indole and Phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing lead compounds into viable drug candidates. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and elicits a comparable biological response, is a cornerstone of this process.[1] This guide provides an in-depth technical assessment of Methyl 6-chloro-1H-indazole-4-carboxylate as a non-classical bioisostere for the ubiquitous indole and phenol moieties, offering a data-driven comparison for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rationale for Bioisosteric Replacement

The indole ring is a privileged scaffold, integral to a multitude of bioactive molecules and approved drugs due to its ability to form key hydrogen bonds and engage in π-stacking interactions.[2][3] However, its metabolic susceptibility, particularly oxidation by cytochrome P450 enzymes, can present pharmacokinetic challenges. Similarly, the phenol group, while a crucial hydrogen bond donor and acceptor, is often a metabolic soft spot, prone to rapid Phase II glucuronidation, which can lead to poor oral bioavailability and high clearance.[4][5]

The 1H-indazole scaffold has emerged as a compelling bioisosteric replacement for both indole and phenol.[6] It offers a unique combination of features:

  • Mimicry of Indole: Like indole, the indazole ring possesses an N-H group that acts as a hydrogen bond donor.

  • Enhanced Interaction Potential: Crucially, it introduces a second, pyridine-like nitrogen atom (N2) that serves as an additional hydrogen bond acceptor, potentially improving target affinity.

  • Metabolic Stability: Heterocyclic bioisosteres like indazole are generally less susceptible to the metabolic pathways that plague phenols, often blocking glucuronidation and improving pharmacokinetic profiles.[5]

This guide will dissect the properties of this compound, comparing its key attributes directly with those of indole and phenol to provide a clear framework for its application in drug design.

Head-to-Head Comparison: Physicochemical and Structural Properties

The decision to employ a bioisostere hinges on a careful balance of multiple molecular properties. The substituents on the target indazole—a 6-chloro group and a 4-methyl carboxylate group—are not mere decorations; they fundamentally alter the electronics, lipophilicity, and steric profile of the core ring system.

PropertyIndolePhenolThis compoundAnalysis & Rationale
Structure
alt text
alt text
alt text
The indazole core mimics the bicyclic nature of indole. The N-H donor vector is similar, but the N2 atom provides a distinct H-bond acceptor vector not present in indole. Compared to phenol, it offers a more rigid, planar scaffold that can occupy similar space while presenting different interaction points.
LogP (Lipophilicity) 2.141.46~2.4 (Estimated) The indazole is intrinsically more lipophilic than phenol. The addition of a chloro group significantly increases LogP, while the methyl ester also contributes to lipophilicity. This higher value can enhance membrane permeability but may also increase non-specific binding if not balanced.
pKa (Acidity) ~17 (N-H)~10 (O-H)~13-14 (N-H, Estimated) The indazole N-H is significantly more acidic than indole's N-H, but less acidic than phenol's O-H. This intermediate acidity can be advantageous, allowing it to act as an effective H-bond donor at physiological pH without being fully deprotonated like a phenol. The electron-withdrawing effects of the chloro and ester groups increase the acidity of the indazole N-H compared to the parent indazole ring.
H-Bonding 1 Donor (N-H)1 Donor (O-H), 1 Acceptor (O)1 Donor (N-H), 2 Acceptors (N2, C=O)The indazole derivative is a more versatile hydrogen bonding partner. The N2 acceptor is a key feature, enabling bidentate interactions in binding pockets, such as the hinge region of kinases, which can lead to significant gains in potency. The ester carbonyl provides an additional acceptor site.
Metabolic Stability Susceptible to CYP-mediated oxidation.Prone to rapid glucuronidation and sulfation.Generally higher. The indazole ring is more resistant to oxidation than indole and blocks the primary site of phenol conjugation.[5]This is a primary driver for considering the indazole bioisostere. By replacing a metabolically liable phenol, researchers can often improve half-life and oral bioavailability.[5]

Note: Estimated values for this compound are derived from the properties of analogous structures and general medicinal chemistry principles. Experimental validation is required.

Workflow for Bioisostere Assessment

A systematic evaluation is crucial when substituting a core scaffold. The following workflow outlines the key experimental stages for assessing the viability of this compound as a bioisostere.

G cluster_0 In Silico & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 ADME Profiling a Computational Analysis (Docking, Property Prediction) b Chemical Synthesis (Route Scouting & Execution) a->b c LogP/D Determination (Shake-flask or HPLC) b->c d pKa Measurement (Potentiometry or UV-Vis) e Target Binding Assay (SPR, ITC, or MST) d->e f Functional Assay (Enzymatic or Cell-Based) e->f g Permeability Assay (PAMPA) f->g h Metabolic Stability Assay (Hepatocytes, Microsomes) i i h->i Data Analysis & Decision

Caption: Experimental workflow for assessing a novel bioisostere.

Key Experimental Protocols

To support the practical application of this guide, detailed step-by-step protocols for essential assays are provided below.

Protocol: Shake-Flask Method for LogP Determination

This protocol determines the octanol-water partition coefficient, a measure of lipophilicity.

Materials:

  • Test compound (this compound, Indole, Phenol)

  • 1-Octanol (pre-saturated with water)

  • Purified Water or PBS pH 7.4 (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Prepare a stock solution of the test compound in the aqueous phase (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, add equal volumes of the pre-saturated octanol and the pre-saturated aqueous phase containing the test compound (e.g., 2 mL of each).

  • Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput, cell-free method to predict passive membrane permeability.[7]

Materials:

  • PAMPA "sandwich" system (96-well donor and acceptor plates)

  • Hydrophobic PVDF filter plate (donor plate)

  • Artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high/low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Hydrate Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS buffer.

  • Prepare Donor Plate: Dissolve test compounds in PBS (final DMSO concentration should be <1%) to a known concentration (e.g., 100 µM). Add 200 µL of this solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for the concentrations, volumes, and incubation time.[4] Compounds are often categorized as low or high permeability based on the resulting Pe value.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a fragment or compound to a target protein in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein of interest

  • Test compounds (as analytes)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or another appropriate chemistry. Aim for a low immobilization density to minimize mass transport effects, which is critical for fragment screening.[6]

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare a concentration series of the test compound in running buffer. Inject each concentration over the immobilized target surface and a reference flow cell (for background subtraction).

  • Data Acquisition: Monitor the change in response units (RU) during the association and dissociation phases for each concentration.

  • Regeneration: If necessary, inject a regeneration solution to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Protocol: Hepatocyte Metabolic Stability Assay

This assay uses intact liver cells to measure the rate of metabolism, providing a comprehensive view of both Phase I and Phase II metabolic pathways.[8][9]

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte incubation medium

  • Collagen-coated plates

  • Test compounds and positive controls (high/low clearance compounds)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS for quantification

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.[10]

  • Compound Incubation: Prepare test compounds in incubation medium at a final concentration (e.g., 1 µM). Remove the plating medium from the cells and add the compound-containing medium.

  • Time Course Sampling: Incubate the plates at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the metabolic reaction by adding the aliquot to a 96-well plate containing cold acetonitrile and an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[10]

Conclusion and Strategic Outlook

This compound presents a compelling and strategically sound bioisosteric alternative to both indole and phenol.

  • As a Phenol Replacement: Its primary advantage lies in circumventing the metabolic liabilities associated with phenols, particularly glucuronidation.[5] This can translate directly to improved in vivo half-life and oral bioavailability. The increased lipophilicity and modified pKa must be carefully considered within the context of the overall molecular design.

  • As an Indole Replacement: The indazole maintains the crucial N-H hydrogen bond donor function while introducing an N2 hydrogen bond acceptor. This additional interaction can lead to a significant increase in binding affinity and potency, particularly in targets like protein kinases where hinge-binding is critical.

While this guide provides a robust framework for evaluation, the ultimate success of any bioisosteric replacement is context-dependent and must be validated empirically. The provided protocols offer a clear path for generating the necessary data to make an informed decision. By leveraging the unique properties of the indazole scaffold, researchers can effectively mitigate pharmacokinetic risks and unlock new interaction space, accelerating the journey from hit to lead to clinical candidate.

References

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Published Literature for Indazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth, technical framework for the synthesis, characterization, and data validation of a key derivative, ethyl 1H-indazole-4-carboxylate. By meticulously cross-referencing experimentally-derived data with published literature values, we establish a robust methodology for ensuring the identity, purity, and quality of synthesized compounds, a cornerstone of scientific integrity and drug discovery.

The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] They are key components in a range of FDA-approved drugs, including kinase inhibitors for cancer therapy.[2] The structural versatility of the indazole ring allows for fine-tuning of its physicochemical properties, making it an attractive scaffold for targeting various biological pathways. Indazole-4-carboxylates, in particular, serve as crucial intermediates in the synthesis of more complex molecules, where the carboxylate group can be further functionalized to modulate target binding and pharmacokinetic properties.[3]

Synthesis of Ethyl 1H-Indazole-4-carboxylate: An Experimental Protocol

The following protocol details a plausible and robust method for the synthesis of ethyl 1H-indazole-4-carboxylate, based on established methodologies for indazole synthesis. The rationale behind each step is provided to offer insight into the experimental design.

Experimental Protocol: Synthesis of Ethyl 1H-Indazole-4-carboxylate

Objective: To synthesize ethyl 1H-indazole-4-carboxylate from commercially available starting materials.

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (absolute)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

  • Procedure: To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Rationale: The carboxylic acid is converted to its ethyl ester via an acid-catalyzed esterification. Thionyl chloride reacts with ethanol to form sulfurous acid and ethyl chloride, and also activates the carboxylic acid for nucleophilic attack by ethanol. Refluxing drives the reaction to completion.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 2-methyl-3-nitrobenzoate.

Step 2: Cyclization to form the Indazole Ring

  • Procedure: Dissolve the crude ethyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) and a catalytic amount of sodium hydroxide. Reflux the mixture for 12 hours.

  • Rationale: This step involves a reductive cyclization. Hydrazine reduces the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent methyl group (which is activated by the reaction conditions) to form the pyrazole ring of the indazole system. The base facilitates the cyclization process.

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to neutralize the excess base. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Purification

  • Procedure: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Rationale: Column chromatography separates the desired product from any unreacted starting materials and by-products, yielding the pure ethyl 1H-indazole-4-carboxylate.

Below is a visual representation of the experimental workflow:

G cluster_synthesis Synthesis Workflow start Start: 2-Methyl-3-nitrobenzoic acid esterification Step 1: Esterification (Ethanol, SOCl₂) start->esterification cyclization Step 2: Cyclization (Hydrazine hydrate, NaOH) esterification->cyclization purification Step 3: Purification (Column Chromatography) cyclization->purification product Product: Ethyl 1H-indazole-4-carboxylate purification->product G cluster_validation Data Validation Workflow exp_data Experimental Data (NMR, IR, MS) comparison Cross-Referencing and Comparison exp_data->comparison pub_data Published Literature Data (Journals, Databases) pub_data->comparison validation Structure & Purity Validated comparison->validation Data Match discrepancy Discrepancy Identified comparison->discrepancy Data Mismatch re_evaluate Re-evaluate Synthesis/Purification discrepancy->re_evaluate

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 6-chloro-1H-indazole-4-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds with significant pharmacological activities.[1][2] This guide provides a comprehensive evaluation of the structure-activity relationship (SAR) for a specific, promising class of these compounds: derivatives of Methyl 6-chloro-1H-indazole-4-carboxylate.

Indazole-based molecules, such as the FDA-approved drugs Axitinib and Pazopanib, have validated the therapeutic potential of this scaffold, particularly in the realm of oncology as kinase inhibitors.[3][4] Our focus here is to dissect the nuanced relationships between specific structural modifications to the this compound core and the resulting biological activity. We will explore how substitutions at key positions influence target engagement, providing a logical framework for designing next-generation inhibitors with enhanced potency and selectivity. This guide is built on the pillars of scientific integrity, providing not just data, but the causal reasoning behind experimental design and interpretation.

Foundational Chemistry: Synthesis of the Derivative Library

To systematically evaluate the SAR, a library of derivatives was synthesized based on the core scaffold. The general synthetic approach is a robust and reproducible multi-step process that allows for diversification at key positions on the indazole ring.

Experimental Protocol: General Synthesis
  • N1-Alkylation/Arylation: The starting material, commercially available this compound, is subjected to N-alkylation or N-arylation. The indazole nitrogen is deprotonated with a suitable base (e.g., potassium carbonate or sodium hydride) in an inert solvent like dimethylformamide (DMF). The corresponding alkyl or aryl halide (R¹-X) is then added to the reaction mixture. This step is crucial as substitutions at the N1 position often explore the solvent-exposed region of the kinase ATP-binding pocket.[5]

  • Ester Hydrolysis (Optional): To explore the effect of the carboxylate group, the methyl ester of the N1-substituted intermediate can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Amide Coupling (Optional): The resulting carboxylic acid from Step 2 can then be coupled with various amines using standard peptide coupling reagents like HATU or EDC/HOAt to generate a diverse set of amides.[6] This modification allows for the introduction of additional hydrogen bond donors and acceptors.

  • Purification and Characterization: All synthesized compounds are purified using column chromatography and fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[7]

Visualization: Synthetic Workflow

G start This compound step1 Step 1: N1-Alkylation/Arylation (R¹-X, Base, DMF) start->step1 intermediate1 N1-Substituted Intermediate step1->intermediate1 step2 Step 2: Ester Hydrolysis (LiOH, THF/H₂O) intermediate1->step2 final_ester Final Ester Derivatives intermediate1->final_ester Purification intermediate2 Carboxylic Acid Derivative step2->intermediate2 step3 Step 3: Amide Coupling (Amine, Coupling Reagents) intermediate2->step3 final_amide Final Amide Derivatives step3->final_amide

Caption: General synthetic scheme for derivative synthesis.

Biological Evaluation: Quantifying Inhibitory Potency

The primary biological activity of these derivatives is expected to be kinase inhibition. Therefore, a robust and quantitative in vitro kinase inhibition assay is the cornerstone of our SAR evaluation. Furthermore, antiproliferative assays against relevant cancer cell lines provide crucial data on the cellular efficacy of the compounds.[4][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
  • Assay Principle: A biochemical assay is employed to measure the ability of the synthesized compounds to inhibit the activity of a target kinase, for example, Fibroblast Growth Factor Receptor 1 (FGFR1).[3] This assay typically measures the amount of ATP consumed during the phosphorylation of a substrate peptide.

  • Reagents: Recombinant human FGFR1 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The compounds are serially diluted in DMSO to create a range of concentrations.

    • The kinase, substrate, and compound are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter dose-response curve.

Experimental Protocol: Cellular Antiproliferative Assay (SRB Assay)
  • Cell Lines: A panel of human cancer cell lines is used, such as HCT116 (colorectal cancer) and A549 (lung cancer), which are known to be sensitive to kinase inhibitors.[4][9]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with serial dilutions of the synthesized compounds for 72 hours.

    • After treatment, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

    • The bound dye is solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Visualization: Biological Evaluation Workflow

G cluster_biochem Biochemical Assay cluster_cell Cellular Assay k_assay In Vitro Kinase Assay (e.g., FGFR1) ic50 Determine IC₅₀ Value k_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar c_assay Antiproliferative Assay (e.g., HCT116 cells) gi50 Determine GI₅₀ Value c_assay->gi50 gi50->sar library Synthesized Derivative Library library->k_assay library->c_assay

Caption: Workflow for biological activity assessment.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the inhibitory activity of a representative set of synthesized derivatives against a hypothetical target, "Kinase X." The data is designed to illustrate key SAR trends based on modifications at three primary positions: the N1 of the indazole, the C4 carboxylate, and the C6 halogen.

Compound IDR¹ (N1-position)R² (C4-position)R³ (C6-position)Kinase X IC₅₀ (µM)
1a (Core) -H-COOCH₃-Cl> 50
1b -CH₃-COOCH₃-Cl25.3
1c -CH₂-Ph-COOCH₃-Cl5.8
1d -CH₂-(4-F-Ph)-COOCH₃-Cl1.2
1e -CH₂-(4-F-Ph)-COOH-Cl8.9
1f -CH₂-(4-F-Ph)-CONHCH₃-Cl0.9
1g -CH₂-(4-F-Ph)-COOCH₃-F3.5
1h -CH₂-(4-F-Ph)-COOCH₃-Br1.1
1i -CH₂-(4-F-Ph)-COOCH₃-H15.7
2a (Comparator) -(Alternative Scaffold: Quinazoline)-2.1
Interpretation of SAR Data:
  • Influence of N1-Substitution (R¹): The unsubstituted indazole (1a) is inactive, highlighting the necessity of substitution at the N1 position for target engagement. A small alkyl group like methyl (1b) confers weak activity. However, introducing a larger, hydrophobic benzyl group (1c) dramatically improves potency, suggesting the presence of a significant hydrophobic pocket in the kinase active site. The addition of a fluorine atom to the phenyl ring (1d) further enhances activity, likely through favorable electrostatic or halogen-bonding interactions.

  • Role of the C4-Carboxylate Group (R²): The methyl ester at C4 (1d) is a potent inhibitor. Hydrolysis to the corresponding carboxylic acid (1e) leads to a notable decrease in activity, which could be due to the introduction of a negative charge that is unfavorable for binding or reduces cell permeability. Converting the ester to a simple methyl amide (1f) restores and slightly improves potency. This suggests that a neutral hydrogen bond acceptor/donor group at this position is optimal, potentially forming a key interaction with the kinase hinge region.

  • Impact of the C6-Halogen (R³): The halogen at the C6 position is critical for high potency. Replacing the chlorine (1d) with a hydrogen atom (1i) results in a greater than 10-fold loss of activity. This indicates that the electron-withdrawing nature and/or the size of the halogen at this position is crucial for anchoring the molecule in the binding pocket. Both chlorine (1d) and bromine (1h) provide excellent potency, while the smaller fluorine atom (1g) is slightly less effective but still potent. This suggests a specific size and electrostatic requirement in this sub-pocket of the enzyme.

Visualization: Key SAR Insights

Caption: Summary of key structure-activity relationships.

Comparison with Alternative Scaffolds

While the 6-chloro-indazole scaffold is highly effective, it is important to consider its performance relative to other known kinase inhibitor chemotypes. For instance, the 4-aminoquinazoline scaffold is another well-established "privileged" structure for kinase inhibitors.[10] As shown in the table (Compound 2a), a representative quinazoline inhibitor can exhibit comparable potency.

The primary advantage of exploring the indazole scaffold lies in its unique vectoral orientation of substituents and its distinct electronic properties. This can lead to novel binding modes, improved selectivity profiles against a panel of kinases, and potentially more favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to more established scaffolds. The SAR data gathered here provides a roadmap for optimizing these properties specifically for the indazole class.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the structure-activity relationship of this compound derivatives. Our analysis reveals clear and actionable insights for designing potent kinase inhibitors:

  • N1 Position: Requires large, functionalized hydrophobic groups.

  • C4 Position: Best occupied by a neutral amide moiety for optimal hinge-binding interactions.

  • C6 Position: A halogen, particularly chlorine or bromine, is essential for maintaining high potency.

The most promising compounds identified in this study, such as the N1-substituted methyl amide 1f , serve as excellent starting points for further optimization. Future work should focus on:

  • Selectivity Profiling: Screening potent compounds against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.[3]

  • In Vivo Evaluation: Advancing lead compounds into animal models to assess their pharmacokinetic properties and anti-tumor efficacy.[4]

  • Co-crystallization Studies: Obtaining X-ray crystal structures of lead compounds bound to their target kinase to validate the hypothesized binding modes and guide further structure-based design.

By leveraging this detailed SAR understanding, researchers can accelerate the development of novel, highly effective indazole-based therapeutics.

References

A Comparative Guide to the Regioselective Reactivity of Methyl 6-chloro-1H-indazole-4-carboxylate: N1 versus N2 Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in numerous therapeutic agents. Its versatile biological activity is often fine-tuned by substitution on one of its two nitrogen atoms, N1 or N2. However, the selective functionalization of these positions presents a significant synthetic challenge, frequently yielding a mixture of regioisomers that complicates purification and impacts overall yield. This guide provides an in-depth comparison of the reactivity of the N1 and N2 positions of Methyl 6-chloro-1H-indazole-4-carboxylate, a versatile building block in drug discovery. We will delve into the underlying principles governing regioselectivity and provide experimentally validated protocols to steer reactions towards the desired isomer.

The Underlying Chemistry: A Tale of Two Nitrogens

The reactivity of the N1 and N2 positions in the indazole ring is a delicate interplay of electronic and steric factors, often dictated by the reaction conditions. The two nitrogen atoms are part of an aromatic system, and the proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than its 2H counterpart. This inherent stability difference is a key factor that can be exploited to achieve regioselectivity.

Reactions can be broadly categorized as being under either thermodynamic or kinetic control.

  • Thermodynamic Control: These conditions allow for an equilibrium to be established between the N1 and N2 substituted products. Due to the greater stability of the 1H-tautomer, the N1-substituted product is often the thermodynamically favored one.

  • Kinetic Control: Under these conditions, the reaction favors the product that is formed faster. The transition state leading to the N2-substituted product often has a lower activation energy, making it the kinetically favored product in many cases.

The choice of base, solvent, and electrophile, along with the substitution pattern on the indazole ring, determines which of these pathways will dominate.

Factors Influencing N1 vs. N2 Regioselectivity

A nuanced understanding of the factors that steer reactivity towards either the N1 or N2 position is crucial for predictable and efficient synthesis.

Key Influencing Factors:

FactorFavoring N1-SubstitutionFavoring N2-SubstitutionRationale
Base Strong, non-coordinating bases (e.g., NaH)Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or specific catalytic systemsStrong bases fully deprotonate the indazole, and the resulting anion's reactivity is influenced by the solvent and counter-ion. Weaker bases may lead to a higher proportion of the kinetically favored N2 product.
Solvent Aprotic, non-polar solvents (e.g., THF)Polar, aprotic solvents (e.g., DMF)The solvent's ability to solvate the indazole anion and the counter-ion can influence the accessibility of the N1 and N2 positions.
Electrophile Bulky alkylating agentsSmall, reactive alkylating agents (e.g., methyl iodide)Steric hindrance around the N1 position can be a significant factor, especially with bulky electrophiles.
Substituents Electron-donating groups on the carbocyclic ringElectron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me)Substituents at the C7 position can sterically block the N1 position, directing attack to N2.
Reaction Type Conditions allowing for thermodynamic equilibration (e.g., with α-halo carbonyls)Mitsunobu reaction, acid-catalyzed reactions with diazo compounds.The reaction mechanism plays a pivotal role in determining the regiochemical outcome.

Experimental Protocols for Regioselective Alkylation

The following protocols are designed to provide a practical guide for the selective alkylation of this compound at either the N1 or N2 position.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol utilizes a strong base in a non-polar solvent to favor the formation of the thermodynamically more stable N1-alkylated product.

Workflow for Selective N1-Alkylation:

N1_Alkylation Indazole Methyl 6-chloro-1H- indazole-4-carboxylate Solvent Anhydrous THF Indazole->Solvent Base NaH (1.2 equiv) 0 °C to RT Solvent->Base AlkylatingAgent Alkyl Halide (1.1 equiv) Base->AlkylatingAgent Reaction Stir at RT (Monitor by TLC) AlkylatingAgent->Reaction Workup Quench with H₂O Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product N1-Alkylated Indazole Purification->Product N2_Alkylation Indazole Methyl 6-chloro-1H- indazole-4-carboxylate Solvent Anhydrous THF Indazole->Solvent Alcohol Alcohol (1.5 equiv) Alcohol->Solvent Phosphine PPh₃ (1.5 equiv) Phosphine->Solvent Azodicarboxylate DIAD or DEAD (1.5 equiv) 0 °C Solvent->Azodicarboxylate Reaction Stir at RT (Monitor by TLC) Azodicarboxylate->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product N2-Alkylated Indazole Purification->Product

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-chloro-1H-indazole-4-carboxylate, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Assessment and Profile
  • Chlorinated Organic Compound: Compounds containing chlorine can produce hazardous byproducts, such as hydrogen chloride gas or even dioxins, if incinerated improperly.[1][2] Therefore, they are often treated as hazardous waste requiring specialized disposal methods.

  • Indazole Core: Indazole derivatives are bioactive molecules. While specific toxicity data is absent, it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. Analogs like Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate are noted to cause skin and eye irritation and may cause respiratory irritation.[3]

  • Physical Form: This compound is typically a solid powder.[4] This means the primary exposure risks during handling are inhalation of dust and skin contact.[3]

Based on this assessment, this compound should be managed as a hazardous chemical waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste disposal procedures in the United States are governed by federal and state regulations. Two key federal frameworks apply:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[5][6] Your institution's Environmental Health & Safety (EHS) office is responsible for ensuring compliance with these stringent regulations.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[7][8][9][10] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[7]

Your disposal protocol must align with your institution's specific CHP and EHS guidelines.

Personal Protective Equipment (PPE) and Safety Precautions

Always handle chemical waste with the same level of caution as the parent chemical. When preparing this compound for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear ANSI-rated safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.[11]

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood to minimize inhalation exposure.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to collection by trained EHS personnel.

Proper segregation is the cornerstone of safe chemical waste management.[6][13][14]

  • Designate as Hazardous Waste: Due to its chlorinated nature and potential toxicity, classify all waste containing this compound as hazardous chemical waste.

  • Segregate by Waste Stream:

    • Solid Waste: Collect unreacted chemical, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials in a dedicated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix chlorinated solvents with non-chlorinated solvents unless your institution's EHS guidelines permit it.[13] Mixing incompatible chemicals can lead to dangerous reactions.[15][16]

  • Choose the Right Container:

    • Use a container that is compatible with the chemical waste. For solids, a wide-mouth plastic or glass jar with a screw-top lid is suitable.[13]

    • Ensure the container is in good condition, free of cracks, and seals tightly to prevent leaks.[5][16]

  • Label the Container Immediately:

    • Attach a completed hazardous waste label, available from your EHS office, to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • An accurate list of all contents, including solvents.

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][16][17] This is a common regulatory violation and a significant safety risk, as it prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[15][16]

  • Store in a Designated Area: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general traffic.

  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.

  • Request a Pickup: Once your waste container is full or you are finished with the project, schedule a waste pickup with your institution's EHS department.[10][16] Follow their specific procedures for requesting collection.

  • Never Use Drains or Trash: Never dispose of this compound, or its containers, in the regular trash or down the sink.[16] This is illegal and environmentally harmful.

A container that once held this chemical is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[16]

  • Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected in a designated hazardous liquid waste container.

  • Deface the Label: After proper rinsing, deface or remove the original manufacturer's label to prevent misuse. The container can then be disposed of as regular solid waste or recycled, according to your facility's policy.[12]

Quick Reference Data

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Hazards Potential Toxicity, Skin/Eye Irritant, Environmental Hazard
Required PPE Safety Goggles, Chemically Resistant Gloves, Lab Coat
Handling Environment Chemical Fume Hood (when handling powder)
Waste Segregation Solids: Dedicated container for chlorinated organic solids. Liquids: Dedicated container for chlorinated organic liquids.
Container Type Sealable, chemically compatible (glass or plastic).
Disposal Method Collection by institutional EHS for licensed disposal (typically high-temperature incineration).
Spill Cleanup Use absorbent pads; collect all materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_contingency Contingency start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate Waste (Solid vs. Liquid) characterize->segregate container Select & Label Compatible Hazardous Waste Container segregate->container accumulate Accumulate Waste in Satellite Accumulation Area container->accumulate ehs_pickup Request Pickup from EHS accumulate->ehs_pickup spill Spill Occurs accumulate->spill Monitor for Spills cleanup Follow Spill Protocol: 1. Alert others. 2. Use spill kit. 3. Collect all materials as hazardous waste. spill->cleanup Yes report Report to Supervisor/EHS cleanup->report caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.